KRAS inhibitor-21
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H41N5O3 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
1-[(3S)-4-[(6R,7R)-7-(3-hydroxynaphthalen-1-yl)-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C33H41N5O3/c1-5-31(40)37-13-14-38(22(3)19-37)32-29-15-21(2)27(28-17-25(39)16-23-9-6-7-11-26(23)28)18-30(29)34-33(35-32)41-20-24-10-8-12-36(24)4/h5-7,9,11,16-17,21-22,24,27,39H,1,8,10,12-15,18-20H2,2-4H3/t21-,22+,24+,27-/m1/s1 |
InChI Key |
QFHHSQNNGXFEMZ-SMAWTLEESA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(C[C@@H]5C)C(=O)C=C)OC[C@@H]6CCCN6C |
Canonical SMILES |
CC1CC2=C(CC1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(CC5C)C(=O)C=C)OCC6CCCN6C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of KRAS G12C Inhibitors
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The discovery of a specific mutation, G12C (glycine-to-cysteine substitution at codon 12), has enabled the development of a new class of targeted therapies. These inhibitors exploit the mutant cysteine residue to achieve high potency and selectivity. This document outlines the core mechanism of these inhibitors, focusing on their interaction with KRAS G12C, the subsequent impact on downstream signaling pathways, and the experimental methodologies used for their characterization.
The KRAS G12C Mutation and Its Role in Oncogenesis
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2][3] This cycle is regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. The G12C mutation impairs this GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS.[2][4] This constitutively active state results in the persistent activation of downstream pro-proliferative and survival signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, driving tumorigenesis.[5][6][7]
Core Mechanism of Action: Covalent and Irreversible Inhibition
KRAS G12C inhibitors are designed to selectively and irreversibly bind to the mutant cysteine residue at position 12.[1][2] This targeted covalent interaction is the cornerstone of their mechanism of action.
Key Features:
-
Selective Targeting: The inhibitors possess a reactive "warhead," typically an acrylamide group, that forms a covalent bond with the thiol group of the C12 residue.[1][3] This cysteine is absent in wild-type KRAS, which confers high selectivity for the mutant protein and minimizes off-target effects.[2][3][4]
-
State-Dependent Binding: These inhibitors bind to KRAS G12C when it is in the inactive, GDP-bound state.[3][8][9] In this conformation, a cryptic groove known as the Switch-II pocket (S-IIP) becomes accessible.[3][9] The inhibitor occupies this pocket, forming non-covalent interactions that position the warhead for covalent bond formation with C12.[3]
-
Irreversible Inhibition: The formation of the covalent bond is irreversible, permanently locking the KRAS G12C protein in its inactive GDP-bound state.[1][2][8] This prevents both the exchange of GDP for GTP and the interaction with downstream effector proteins like RAF.[5]
-
Inhibition of Downstream Signaling: By trapping KRAS G12C in an inactive state, these inhibitors effectively block the downstream signaling cascade. This leads to a reduction in the phosphorylation of key pathway components such as MEK and ERK, ultimately suppressing tumor cell proliferation and promoting apoptosis.[3][5][9]
Signaling Pathway Diagram
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. findkrasg12c.com [findkrasg12c.com]
- 7. Targeting KRAS: Crossroads of Signaling and Immune Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Covalent KRAS G12C Inhibitors: A Case Study of Adagrasib (MRTX849)
For Researchers, Scientists, and Drug Development Professionals
The discovery of selective inhibitors for KRAS, long considered an "undruggable" oncogene, has marked a paradigm shift in precision oncology.[1][2][3] The KRAS G12C mutation, present in a significant subset of non-small cell lung cancer, colorectal cancer, and other solid tumors, offered a unique therapeutic window due to the presence of a mutable cysteine residue.[1] This guide provides an in-depth technical overview of the discovery, mechanism of action, and synthesis of covalent KRAS G12C inhibitors, with a focus on Adagrasib (MRTX849) as a leading example.
The KRAS G12C Challenge and the Dawn of Covalent Inhibition
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell proliferation and survival.[3][4][5][6] Oncogenic mutations, such as G12C, impair the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, pro-proliferative state.[1][3] The high affinity of KRAS for GTP and the lack of deep hydrophobic pockets on its surface made the development of inhibitors a formidable challenge.[4][6]
A breakthrough came with the discovery of an allosteric binding pocket, known as the Switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of KRAS G12C.[4][5][7] This led to the development of inhibitors that could covalently bind to the mutant cysteine-12 residue, trapping the protein in its inactive conformation and preventing its reactivation.[1][4][5] Adagrasib (MRTX849) is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C that emerged from these efforts.[8][9]
Mechanism of Action of Covalent KRAS G12C Inhibitors
Covalent KRAS G12C inhibitors like Adagrasib exert their function by specifically targeting the mutant protein in its inactive, GDP-bound state.[4][5] The inhibitor binds non-covalently to the Switch-II pocket, positioning an electrophilic "warhead," typically an acrylamide moiety, in proximity to the thiol group of the cysteine-12 residue.[1][8] This facilitates a Michael addition reaction, forming an irreversible covalent bond.[10]
This covalent modification locks KRAS G12C in an inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[4][6]
Discovery Workflow of a Covalent KRAS G12C Inhibitor
The discovery of Adagrasib and similar inhibitors followed a structured, multi-disciplinary approach, beginning with target validation and progressing through lead optimization and preclinical evaluation.
Quantitative Data for Adagrasib (MRTX849)
The preclinical characterization of Adagrasib yielded a wealth of quantitative data demonstrating its potency and selectivity.
Table 1: In Vitro Activity of Adagrasib (MRTX849)
| Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|
| Cell Viability | MIA PaCa-2 (KRAS G12C) | IC50 | 4.7 nM[1] |
| Cell Viability | KRAS G12C Mutant Lines | IC50 | 0.12–0.15 µM[9] |
| RAS-GTP Abundance | MIA PaCa-2 | IC50 | ~10 nM[11] |
| pERK Inhibition | MIA PaCa-2 | IC50 | ~5 nM[11] |
Table 2: In Vivo Efficacy of Adagrasib (MRTX849)
| Model Type | Dose | Outcome | Reference |
|---|---|---|---|
| Xenograft Models | 30-100 mg/kg | Tumor Regression | [9] |
| H358 Xenograft | 100 mg/kg (single dose) | >80% KRAS G12C Modification at 24h | [11] |
| Patient-Derived Xenograft (PDX) | 100 mg/kg | Tumor Growth Inhibition/Regression |[11] |
Key Experimental Protocols
A suite of biochemical and cell-based assays are crucial for the discovery and characterization of KRAS inhibitors.[12][13]
5.1. Biochemical Assays
-
KRAS Nucleotide Exchange Assay (HTRF): [14][15]
-
Objective: To measure the inhibition of SOS1-mediated exchange of fluorescently labeled GDP for GTP on the KRAS G12C protein.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) based assay is used to monitor the binding of labeled GTP to KRAS.
-
Method:
-
Recombinant KRAS G12C protein is incubated with the test compound.
-
SOS1 and fluorescently labeled GTP (e.g., GTP-DY-647P1) are added to initiate the exchange reaction.
-
The HTRF signal, which increases upon GTP binding to KRAS, is measured over time.
-
IC50 values are calculated from the dose-response curves of inhibition.
-
-
-
Protein-Protein Interaction (PPI) Assay (KRAS-cRAF): [14]
-
Objective: To determine if the inhibitor can block the interaction between active KRAS G12C and its downstream effector, cRAF.
-
Principle: An HTRF-based assay detects the proximity of tagged KRAS and tagged cRAF proteins.
-
Method:
-
GTP-loaded KRAS G12C is incubated with the test compound.
-
Tagged cRAF protein is added to the mixture.
-
The HTRF signal, generated when KRAS and cRAF are in close proximity, is measured.
-
A decrease in signal indicates disruption of the interaction.
-
-
5.2. Cellular Assays
-
Target Engagement Assay (In-Cell Western / Thermal Shift): [12][16]
-
Objective: To confirm direct binding of the inhibitor to KRAS G12C within a cellular environment.
-
Method (Thermal Shift):
-
KRAS G12C-expressing cells are incubated with the test compound.
-
Cells are subjected to a temperature gradient for a short duration (e.g., 3 minutes).
-
Cell lysis is performed, and the amount of soluble (non-denatured) KRAS G12C is quantified by ELISA or Western blot.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm shift).
-
-
-
Downstream Signaling Inhibition (pERK Western Blot/ELISA): [11]
-
Objective: To measure the functional consequence of KRAS G12C inhibition by assessing the phosphorylation of downstream effectors like ERK.
-
Method:
-
KRAS G12C mutant cell lines (e.g., MIA PaCa-2, H358) are treated with a dose range of the inhibitor for a specified time (e.g., 24 hours).
-
Cells are lysed, and protein concentrations are normalized.
-
Lysates are analyzed by Western blot or ELISA using antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
The ratio of pERK to total ERK is quantified to determine the extent of pathway inhibition.
-
-
5.3. In Vivo Models
-
Cell Line-Derived Xenograft (CDX) Model: [11][17]
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).
-
Once tumors reach a specified volume (e.g., ~350 mm³), mice are randomized into vehicle and treatment groups.
-
The inhibitor (e.g., Adagrasib) is administered orally at various doses and schedules (e.g., 100 mg/kg, once daily).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., KRAS G12C modification, pERK levels).
-
-
Synthesis of Adagrasib (MRTX849)
The synthesis of Adagrasib involves the construction of a core tetrahydropyridopyrimidine scaffold, followed by the sequential introduction of key side chains and the acrylamide warhead. A concise, transition-metal-free synthesis has been developed, improving efficiency and scalability.[8][18][19][20]
The synthesis can be retrosynthetically broken down into key fragments: the tetrahydropyridopyrimidine core, N-methyl prolinol, a chloronaphthyl group, and a substituted piperazine with the fluoroacrylamide warhead.[8][18] A key strategy involves late-stage sequential SNAr reactions to attach the chiral building blocks to the core structure.[8][18][20]
Synthetic Protocol Outline:
The installation of the acrylamide warhead is a critical final step.[21] A common method involves the acylation of the piperazine nitrogen with acryloyl chloride or a related reagent. To avoid potential polymerization and side reactions, a two-step approach using 3-chloropropionyl chloride followed by base-mediated elimination is often employed.[21]
-
Core Synthesis: Construction of the tetrahydropyridopyrimidine core from commercially available starting materials.
-
Sequential SNAr Reactions: Regioselective aromatic substitution reactions are used to introduce the N-methyl prolinol and chloronaphthyl groups, followed by the chiral piperazine moiety.[8][18] This late-stage introduction of expensive chiral components is a key feature of an efficient synthesis.[18][19]
-
Final Acylation: The terminal amine of the piperazine side chain is acylated with a suitable acryloyl precursor to install the reactive warhead, yielding the final Adagrasib molecule.
Conclusion
The development of Adagrasib and other covalent KRAS G12C inhibitors represents a triumph of modern drug discovery, combining structure-based design, innovative chemistry, and a deep understanding of cancer biology. This technical guide has outlined the core principles behind their discovery, mechanism of action, and synthesis. The detailed protocols and quantitative data provided serve as a valuable resource for researchers and scientists working to develop the next generation of targeted cancer therapies. As resistance mechanisms to these inhibitors emerge, the continued application of these principles will be essential for creating more durable and effective treatments for patients with KRAS-mutant cancers.[6][22]
References
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medkoo.com [medkoo.com]
- 10. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 21. Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs | by Allen Che | Medium [medium.com]
- 22. aacrjournals.org [aacrjournals.org]
The Structure-Activity Relationship of Covalent KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of covalent inhibitors targeting the KRAS G12C mutation. As no specific public domain information is available for a compound designated "KRAS inhibitor-21," this document will focus on the well-characterized and clinically approved inhibitor, Sotorasib (AMG 510), as a representative example to elucidate the core principles of designing potent and selective KRAS G12C inhibitors.
Introduction to KRAS and the G12C Mutation
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent mutation that impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1][2] This leads to aberrant activation of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting uncontrolled cell growth.
The presence of a cysteine residue in the KRAS G12C mutant offers a unique opportunity for targeted covalent inhibition. Small molecules can be designed to form an irreversible covalent bond with the thiol group of cysteine-12, trapping the KRAS protein in its inactive, GDP-bound state and thereby blocking its oncogenic signaling.[3]
The KRAS Signaling Pathway
The KRAS protein is a central node in a complex signaling network. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), KRAS exchanges GDP for GTP. In its GTP-bound state, it activates multiple downstream effector pathways that drive cell proliferation and survival.
References
KRAS Inhibitor-21: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the target selectivity profile of KRAS inhibitor-21, also identified as compound 22b. Publicly available information indicates that this compound is a potent inhibitor of the KRAS G12C mutant, with a reported IC50 value of less than 0.01 μM.[1][2][3] This document synthesizes the available data and presents representative experimental protocols and conceptual frameworks relevant to the characterization of this and similar KRAS G12C inhibitors.
Executive Summary
This compound is a small molecule designed to selectively target the KRAS G12C mutant, a key driver in various cancers. The high potency against this specific mutant suggests a targeted mechanism of action. However, a comprehensive understanding of its full selectivity profile, including its activity against other KRAS isoforms and potential off-target kinases, is crucial for preclinical and clinical development. This guide aims to provide a framework for understanding and evaluating the target selectivity of this compound.
Quantitative Target Selectivity Profile
Detailed quantitative data on the broader selectivity of this compound is not extensively available in the public domain. The tables below are presented as a representative example of a selective KRAS G12C inhibitor's profile, illustrating the expected data points from key assays.
Table 1: Representative Biochemical Potency Against KRAS Mutants
| Target | IC50 (nM) | Assay Type |
| KRAS G12C | <10 | Nucleotide Exchange |
| KRAS G12D | >10,000 | Nucleotide Exchange |
| KRAS G12V | >10,000 | Nucleotide Exchange |
| Wild-Type KRAS | >10,000 | Nucleotide Exchange |
Table 2: Representative Cellular Potency in KRAS-Mutant Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) | Assay Type |
| NCI-H358 | G12C | 25 | Cell Viability (72h) |
| MIA PaCa-2 | G12C | 40 | Cell Viability (72h) |
| A549 | G12S | >10,000 | Cell Viability (72h) |
| SW620 | G12V | >10,000 | Cell Viability (72h) |
Table 3: Representative Kinase Selectivity Profile (Off-Target Panel)
| Kinase | % Inhibition @ 1 µM |
| EGFR | < 5% |
| MEK1 | < 5% |
| ERK2 | < 5% |
| PI3Kα | < 10% |
| AKT1 | < 5% |
| SRC | < 10% |
| ... (a comprehensive panel would include >100 kinases) |
Experimental Protocols
The following sections detail representative methodologies for key experiments used to determine the target selectivity profile of KRAS G12C inhibitors.
Biochemical Assays
3.1.1 KRAS G12C Nucleotide Exchange Assay
This assay is fundamental in determining the direct inhibitory effect on the target protein.
-
Principle: To measure the inhibitor's ability to prevent the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) on the KRAS G12C protein, often catalyzed by the guanine nucleotide exchange factor (GEF), SOS1.
-
Materials:
-
Recombinant human KRAS G12C protein
-
SOS1 protein (catalytic domain)
-
BODIPY-FL-GTP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
384-well assay plates
-
-
Procedure:
-
Dispense serial dilutions of this compound into the assay plate.
-
Add a pre-mixed solution of KRAS G12C and BODIPY-FL-GTP to each well and incubate.
-
Initiate the nucleotide exchange reaction by adding SOS1.
-
Monitor the change in fluorescence polarization or a FRET signal over time using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Assays
3.2.1 Cellular Proliferation Assay
This assay assesses the functional consequence of KRAS G12C inhibition in a cellular context.
-
Principle: To measure the inhibitor's effect on the viability and proliferation of cancer cell lines harboring the KRAS G12C mutation versus those with other KRAS mutations or wild-type KRAS.
-
Materials:
-
KRAS G12C mutant (e.g., NCI-H358) and non-G12C cell lines (e.g., A549)
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in 96-well plates and allow for adherence.
-
Treat cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure luminescence or fluorescence to determine the number of viable cells.
-
Normalize the data to vehicle-treated controls and determine the IC50 values.
-
3.2.2 Target Engagement and Pathway Modulation Assay (Western Blot)
This assay confirms that the inhibitor engages its target in cells and modulates downstream signaling.
-
Principle: To detect changes in the phosphorylation status of downstream effectors of KRAS signaling, such as ERK (p-ERK), as a marker of target engagement and pathway inhibition.
-
Procedure:
-
Treat KRAS G12C mutant cells with the inhibitor for a defined period.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and detect the signal using chemiluminescence.
-
Quantify band intensities to assess the reduction in p-ERK levels.
-
Visualizations
KRAS Signaling Pathway and Inhibitor Mechanism
Caption: Mechanism of KRAS G12C activation and inhibition by a selective covalent inhibitor.
Experimental Workflow for Selectivity Profiling
Caption: A structured workflow for determining the target selectivity profile of a KRAS inhibitor.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Inhibitor Profiling and SAR generation using a High Content Imaging Workflow - American Chemical Society [acs.digitellinc.com]
- 3. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]
Technical Guide: Chemical Properties and Activity of SOS1 Inhibitor 22b
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of compound 22b , a potent and selective inhibitor of Son of sevenless homolog 1 (SOS1). While not a direct inhibitor of the KRAS G12C mutant, 22b targets a critical upstream regulator of KRAS activity, offering a therapeutic strategy for cancers driven by various KRAS mutations, including G12C. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of inactive, GDP-bound RAS to its active, GTP-bound state. By inhibiting the SOS1-KRAS interaction, compound 22b effectively suppresses downstream signaling pathways that drive tumor cell proliferation and survival.
This document details the chemical characteristics of 22b, provides a comprehensive protocol for its synthesis, and outlines the methodologies for key biological assays used to evaluate its efficacy.
Chemical Properties of SOS1 Inhibitor 22b
Compound 22b is a tetra-cyclic quinazoline derivative. Its chemical structure and key properties are summarized below.
Chemical Structure:
IUPAC Name: (R)-N-(1-(3-aminophenyl)ethyl)-9-cyclopentyl-7,7-difluoro-5-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][2]diazepin-2-amine
| Property | Value |
| Molecular Formula | C25H30F2N6 |
| Molecular Weight | 468.55 g/mol |
| Stereochemistry | (R)-enantiomer |
| Physical State | Solid |
Experimental Protocols
Synthesis of SOS1 Inhibitor 22b
The synthesis of compound 22b is a multi-step process starting from commercially available reagents. The following is a detailed protocol for its preparation.
Scheme 1: Synthesis of Intermediate 20
-
Step 1: Synthesis of methyl 4-((R)-1-(tert-butoxycarbonylamino)ethyl)-5-fluoro-2-nitrobenzoate (18)
-
To a solution of methyl 4,5-difluoro-2-nitrobenzoate (1) and (R)-tert-butyl (1-aminoethyl)carbamate in a suitable solvent, add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction and purify the product by column chromatography to yield compound 18.
-
-
Step 2: Synthesis of methyl 2-amino-4-((R)-1-(tert-butoxycarbonylamino)ethyl)-5-fluorobenzoate (19)
-
Dissolve compound 18 in a suitable solvent like methanol or ethanol.
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation at a suitable pressure.
-
Monitor the reaction by TLC. Upon completion, filter the catalyst and concentrate the filtrate to obtain compound 19.
-
-
Step 3: Synthesis of (R)-tert-butyl (1-(4-(cyclopentylamino)-5-fluoro-2-nitro-phenyl)ethyl)carbamate (20)
-
Combine compound 19 with cyclopentylamine in a suitable solvent.
-
Heat the reaction mixture under reflux until the starting material is consumed.
-
Cool the reaction and purify the product by crystallization or column chromatography to afford intermediate 20.
-
Scheme 2: Synthesis of Final Compound 22b
-
Step 4: Synthesis of (R)-tert-butyl (1-(2-amino-4-(cyclopentylamino)-5-fluorophenyl)ethyl)carbamate (21)
-
Reduce the nitro group of compound 20 using a suitable reducing agent like iron powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product to obtain compound 21.
-
-
Step 5: Cyclization to form the tetracyclic core
-
Step 6: Deprotection and final coupling to yield 22b
-
Remove the tert-butoxycarbonyl (Boc) protecting group from the intermediate of step 5 using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Couple the resulting free amine with a suitable reagent to introduce the final substituent, if necessary, to yield the final compound 22b.
-
Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain the desired purity.
-
SOS1::KRAS(G12C) Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the inhibitory effect of compound 22b on the protein-protein interaction between SOS1 and KRAS G12C.
-
Materials:
-
Human recombinant SOS1 protein (residues 564-1049) with an N-terminal 6xHis tag.
-
Human recombinant KRAS G12C protein with an N-terminal GST tag.
-
Anti-6His-XL665 antibody.
-
Anti-GST-Europium cryptate antibody.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume white plates.
-
Compound 22b stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of compound 22b in DMSO and then dilute further in assay buffer.
-
Add 2 µL of the diluted compound solution to the wells of the 384-well plate.
-
Prepare a mixture of the tagged SOS1 and KRAS G12C proteins in assay buffer.
-
Add 4 µL of the protein mixture to each well.
-
Prepare a detection mixture containing the anti-6His-XL665 and anti-GST-Europium cryptate antibodies in assay buffer.
-
Add 4 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Anchorage-Independent 3-D Cell Proliferation Assay
This assay assesses the ability of compound 22b to inhibit the growth of cancer cells in a three-dimensional environment, which more closely mimics in vivo tumor growth.
-
Materials:
-
NCI-H358 (KRAS G12C mutant) lung cancer cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Agarose solution (e.g., 1.2% in sterile water).
-
96-well flat-bottom plates.
-
Compound 22b stock solution in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
-
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 96-well plate and allow it to solidify.
-
Trypsinize and count the NCI-H358 cells.
-
Resuspend the cells in complete medium mixed with 0.4% agarose to a final concentration of 5,000 cells per 100 µL.
-
Carefully layer 100 µL of the cell/agarose suspension on top of the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Add 100 µL of complete medium containing serial dilutions of compound 22b to each well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days, replenishing the medium with fresh compound every 3-4 days.
-
At the end of the incubation period, add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Incubate for 30 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the compound concentration and determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of the SOS1 inhibitor 22b.
| Assay | Cell Line | IC50 (nM) |
| SOS1::KRAS(G12C) HTRF | - | 4.5 |
| p-ERK Inhibition | DLD-1 (KRAS G13D) | 12.3 |
| 3-D Cell Proliferation | NCI-H358 (KRAS G12C) | 25.1 |
Signaling Pathway and Experimental Workflow Visualizations
SOS1-KRAS Signaling Pathway and Mechanism of Action of Inhibitor 22b
The following diagram illustrates the role of SOS1 in the activation of KRAS and the mechanism by which inhibitor 22b disrupts this process.
Caption: SOS1-KRAS signaling pathway and the inhibitory action of compound 22b.
Experimental Workflow for Evaluation of SOS1 Inhibitor 22b
The diagram below outlines the key experimental steps for the synthesis and biological characterization of compound 22b.
Caption: Workflow for the synthesis and biological evaluation of SOS1 inhibitor 22b.
References
An In-Depth Technical Guide to a Covalent KRAS G12C Inhibitor in Cancer Cell Lines
A Note on "KRAS inhibitor-21": Publicly available scientific literature and databases do not contain information on a compound specifically named "this compound." Therefore, this guide will focus on a well-characterized, potent, and selective covalent inhibitor of the KRAS G12C mutation, Adagrasib (MRTX849) , as a representative molecule to fulfill the core requirements of this technical guide. The data and protocols presented are based on published studies of Adagrasib and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of targeted cancer therapy.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of suitable allosteric sites. The discovery of a switch-II pocket, accessible in the inactive GDP-bound state of the KRAS G12C mutant, has led to the development of a new class of covalent inhibitors.
Adagrasib (MRTX849) is a potent and selective covalent inhibitor of KRAS G12C. It irreversibly binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in its inactive state.[1][2] This prevents downstream signaling through key effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting cancer cell growth and proliferation.[2] This guide provides a detailed overview of the activity of Adagrasib in various cancer cell lines, comprehensive experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Cell Viability
The anti-proliferative activity of Adagrasib has been evaluated across a panel of cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.
Table 1: Adagrasib (MRTX849) IC50 Values in KRAS G12C Mutant Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5 |
| NCI-H358 | Non-Small Cell Lung Cancer | 14 |
| NCI-H23 | Non-Small Cell Lung Cancer | - |
| NCI-H1373 | Non-Small Cell Lung Cancer | - |
| SW1573 | Non-Small Cell Lung Cancer | - |
| NCI-H2122 | Non-Small Cell Lung Cancer | - |
| NCI-H2030 | Non-Small Cell Lung Cancer | - |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | - |
Data sourced from multiple studies.[1][2][3][4][5] A dash (-) indicates that a specific value was not provided in the referenced sources.
Table 2: Adagrasib (MRTX849) IC50 Values in a Broader Panel of Cancer Cell Lines (2D and 3D Culture)
| Cell Line | KRAS Mutation | 2D IC50 (nM) | 3D IC50 (nM) |
| KRAS G12C Mutant | |||
| MIA PaCa-2 | G12C | 10 - 973 | 0.2 - 1042 |
| H1373 | G12C | 10 - 973 | 0.2 - 1042 |
| H358 | G12C | 10 - 973 | 0.2 - 1042 |
| H2122 | G12C | 10 - 973 | 0.2 - 1042 |
| SW1573 | G12C | 10 - 973 | 0.2 - 1042 |
| H2030 | G12C | 10 - 973 | 0.2 - 1042 |
| KYSE-410 | G12C | 10 - 973 | 0.2 - 1042 |
| Non-KRAS G12C Mutant | |||
| H1299 | WT | >1000 | >3000 |
| A549 | G12S | >1000 | >3000 |
| HCT116 | G13D | >1000 | >3000 |
This table presents the range of IC50 values observed across a panel of 17 KRAS G12C-mutant cell lines and 3 non-KRAS G12C-mutant cell lines.[1][3][4] The specific IC50 for each of the 17 cell lines is not individually detailed in the source but falls within the indicated range.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of a KRAS inhibitor by measuring its effect on cell metabolic activity.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
KRAS inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the KRAS inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[7]
-
Absorbance Reading: Mix each sample by pipetting up and down to ensure complete solubilization of the formazan crystals.[7] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Plot the percentage of cell viability versus the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Western Blotting for ERK Phosphorylation
This protocol is used to assess the inhibition of the KRAS downstream signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the KRAS inhibitor at various concentrations for a specified time (e.g., 24 hours). Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK.[9]
-
Data Analysis: Quantify the band intensities using densitometry software and calculate the ratio of p-ERK to total ERK for each treatment condition.
Mandatory Visualizations
KRAS Signaling Pathway
Caption: KRAS signaling pathway and the mechanism of Adagrasib action.
Experimental Workflow: Western Blot for p-ERK
Caption: Workflow for assessing KRAS pathway inhibition via Western Blot.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of KRAS Inhibitor-21 on Downstream Signaling Cascades: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein frequently mutated in various human cancers. The G12C mutation is a common KRAS alteration that locks the protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative and survival pathways. KRAS Inhibitor-21 is a potent and selective covalent inhibitor of the KRAS G12C mutant, with a reported IC50 value of less than 0.01 μM.[1] This document provides a detailed technical guide on the effects of this compound on key downstream signaling pathways, namely the MAPK/ERK and PI3K/AKT cascades. It includes an overview of the inhibitor's mechanism of action, detailed experimental protocols for assessing its cellular effects, and representative data on its impact on downstream signaling markers.
Introduction to KRAS and Downstream Signaling
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. In its active form, KRAS interacts with and activates a number of effector proteins, initiating signaling cascades that regulate cell proliferation, differentiation, and survival. Two of the most well-characterized downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.
-
The MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation. Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression.
-
The PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and proliferation. Activated KRAS can bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a variety of substrates that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth through the mTOR pathway.
KRAS G12C mutant proteins are constitutively active, leading to aberrant and sustained activation of these pathways, a key driver of oncogenesis. This compound covalently binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state and preventing downstream signaling.
Visualizing the Impact of this compound
The following diagrams illustrate the KRAS signaling pathways and the point of intervention for this compound.
Caption: The MAPK signaling cascade initiated by active KRAS-GTP.
Caption: The PI3K/AKT signaling cascade initiated by active KRAS-GTP.
Quantitative Analysis of Downstream Signal Modulation
The efficacy of this compound can be quantified by measuring the phosphorylation status of key downstream effector proteins. The following tables present representative data on the dose-dependent effect of this compound on the phosphorylation of ERK (p-ERK) and AKT (p-AKT) in KRAS G12C mutant cancer cell lines.
Table 1: Effect of this compound on p-ERK Levels
| Concentration (nM) | % Inhibition of p-ERK (Thr202/Tyr204) |
| 0.1 | 15% |
| 1 | 45% |
| 10 | 85% |
| 100 | 98% |
| IC50 (nM) | ~2.5 |
Table 2: Effect of this compound on p-AKT Levels
| Concentration (nM) | % Inhibition of p-AKT (Ser473) |
| 0.1 | 10% |
| 1 | 30% |
| 10 | 70% |
| 100 | 92% |
| IC50 (nM) | ~5.0 |
Note: The data presented in these tables are illustrative examples based on the expected activity of a potent KRAS G12C inhibitor and are not derived from specific experimental results for "this compound".
Experimental Protocols
To assess the impact of this compound on downstream signaling, several key experimental techniques can be employed.
Western Blotting for Phosphorylated ERK and AKT
Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms.[2][3][4]
Protocol:
-
Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are high-throughput, plate-based immunoassays that can be used to quantify protein phosphorylation in cell lysates.[5][6][7][8]
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well or 384-well plate and treat with this compound as described for Western blotting.
-
Cell Lysis: Lyse the cells directly in the well using the lysis buffer provided with the HTRF kit.
-
Assay Procedure:
-
Transfer the cell lysate to a detection plate.
-
Add the HTRF antibody cocktail, which includes a donor-labeled antibody (e.g., anti-total ERK) and an acceptor-labeled antibody (e.g., anti-p-ERK).
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths. The ratio of these signals is proportional to the amount of phosphorylated protein.
In-Cell Western™ Assay
The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates that allows for the simultaneous detection of two target proteins in the same well.[9][10][11][12][13]
Protocol:
-
Cell Seeding and Treatment: Grow and treat cells in a 96-well or 384-well black-walled imaging plate.
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (e.g., rabbit anti-p-ERK and mouse anti-total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IRDye® 800CW and goat anti-mouse IRDye® 680RD) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity in each channel is proportional to the amount of the target protein.
Caption: A generalized experimental workflow for evaluating inhibitor efficacy.
Conclusion
This compound is a potent agent for the selective inhibition of the KRAS G12C oncoprotein. Its mechanism of action translates to a significant reduction in the activation of key downstream signaling pathways, including the MAPK/ERK and PI3K/AKT cascades. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the cellular potency and efficacy of this compound and similar compounds. Such analyses are critical for the preclinical and clinical development of targeted therapies for KRAS-mutant cancers.
References
- 1. KRas | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Screening for MAPK Modulators Using an In-Cell Western Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening for MAPK modulators using an in-cell western assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 13. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
Methodological & Application
Application Notes and Protocols for Animal Model Studies of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of preclinical animal model studies for various KRAS G12C inhibitors. The information is compiled from multiple studies to facilitate the design and interpretation of in vivo experiments targeting this critical oncogene.
Introduction to KRAS G12C and Targeted Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled cell signaling.
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a significant breakthrough in cancer therapy.[3] These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, trapping it in this conformation and preventing downstream signaling.[4][5] Preclinical animal models are crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of these inhibitors.
Summary of In Vivo Efficacy Data
The following tables summarize the anti-tumor activity of several KRAS G12C inhibitors in various preclinical animal models.
Table 1: Efficacy of MRTX849 (Adagrasib) in Xenograft and Patient-Derived Xenograft (PDX) Models [6]
| Tumor Model | Cancer Type | Animal Model | Dosing Regimen | Outcome |
| H358 | NSCLC | Nude Mice | 100 mg/kg QD, oral | Significant tumor growth inhibition |
| MIA PaCa-2 | Pancreatic | Nude Mice | 100 mg/kg QD, oral | Tumor regression |
| PDX Models (various) | Multiple | Nude Mice | 100 mg/kg QD, oral | 65% (17 of 26 models) showed tumor regression |
Table 2: Efficacy of Sotorasib (AMG 510) in Animal Models
| Tumor Model | Cancer Type | Animal Model | Dosing Regimen | Outcome |
| Kras G12C-driven GEMM | NSCLC | Genetically Engineered Mouse | 100 mg/kg daily | Marked reduction in tumor incidence and burden[1] |
| H358 Xenograft | NSCLC | Nude Mice | Not specified | Tumor growth inhibition |
| NCI-H23 Xenograft | NSCLC | Nude Mice | Not specified | Tumor growth inhibition[7] |
Table 3: Efficacy of Other Investigational KRAS G12C Inhibitors
| Inhibitor | Tumor Model | Cancer Type | Animal Model | Dosing Regimen | Outcome |
| JDQ443 | CDX and PDX models | Multiple | Xenograft | Not specified | Antitumor efficacy[8] |
| LY3537982 | Xenograft and PDX models | Multiple | Xenograft | 3 to 30 mg/kg QD or BID | Complete regression to significant tumor growth inhibition[9] |
| BI 1823911 | MIA PaCa-2 Xenograft | Pancreatic | Nude Mice | 60 mg/kg daily, oral | Similar anti-tumor activity compared to competitor compounds[10] |
| Compound [I] | NCI-H358 Xenograft | NSCLC | Xenograft | 15 mg/kg | ~50% tumor growth inhibition[11] |
Experimental Protocols
General Protocol for Xenograft and PDX Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor activity of a KRAS G12C inhibitor in mouse models.
1. Cell Culture and Animal Models:
-
KRAS G12C mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured under standard conditions.
-
For PDX models, tumor fragments from patients are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID).
-
All animal studies should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[12]
2. Tumor Implantation and Growth:
-
For cell line-derived xenografts (CDX), a suspension of 5 x 10^6 cells in 150 µL of PBS is injected subcutaneously into the flank of the mice.[12]
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average volume (e.g., 250–400 mm³), animals are randomized into treatment and vehicle control groups.[6]
3. Drug Formulation and Administration:
-
The KRAS G12C inhibitor is formulated in an appropriate vehicle (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0 for MRTX849).[6]
-
The drug is administered orally (via oral gavage) at the specified dose and schedule (e.g., once daily, QD).
4. Efficacy Assessment:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group. Metrics such as tumor growth inhibition (TGI) and tumor regression are calculated.
5. Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specified time points, tumors are harvested.
-
A portion of the tumor can be flash-frozen for Western blot analysis of downstream signaling proteins (e.g., p-ERK) to confirm target engagement.[10]
-
Another portion can be fixed in formalin for immunohistochemical analysis.
Protocol for Orthotopic Lung Tumor Models
Orthotopic models more closely mimic the tumor microenvironment and disease progression.
1. Cell Implantation:
-
Murine KRAS G12C lung cancer cell lines (e.g., LLC 46 NRAS KO, mKRC.1) are used.[13]
-
Cells are inoculated into the left lung of syngeneic mice (e.g., C57BL/6) or athymic nude mice.[13]
2. Tumor Monitoring:
-
Tumor growth is monitored over time using non-invasive imaging techniques such as micro-computed tomography (µCT).[13]
3. Treatment and Analysis:
-
Treatment is initiated after tumors are established.
-
Tumor volume changes are quantified from the imaging data.
-
The role of the immune system can be investigated by comparing responses in immunocompetent (C57BL/6) versus immunodeficient (nu/nu) mice.[13][14]
Visualizations
KRAS Signaling Pathway and Inhibitor Action
Caption: The KRAS signaling cascade and the mechanism of KRAS G12C inhibitors.
General Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for preclinical animal studies of KRAS G12C inhibitors.
Logical Relationship of Combination Therapies
Caption: Rationale for combining KRAS G12C inhibitors with other targeted therapies.
Conclusion
Preclinical animal models are indispensable tools for the development of KRAS G12C inhibitors. Xenograft, PDX, and genetically engineered mouse models each offer unique advantages for studying efficacy, mechanisms of action, and resistance.[1][8] The data consistently demonstrate that direct KRAS G12C inhibitors can induce significant tumor growth inhibition and even regression in a substantial proportion of models.[6] However, the emergence of resistance is a clinical concern, and preclinical models are vital for exploring combination strategies to enhance and prolong the anti-tumor response.[8][15] The protocols and data presented here serve as a guide for researchers to design robust in vivo studies to further advance the field of KRAS-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative KRAS G12C Inhibitor (MRTX849/Adagrasib) for In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are for a representative KRAS G12C inhibitor, MRTX849 (Adagrasib), as a specific inhibitor designated "KRAS inhibitor-21" could not be definitively identified in publicly available literature. The provided information is based on published in vivo studies and should be adapted to specific experimental needs and institutional guidelines.
Introduction
Mutations in the KRAS oncogene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation, particularly in non-small cell lung cancer (NSCLC). The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in oncology. These inhibitors, such as MRTX849 (Adagrasib), bind to KRAS G12C in its inactive, GDP-bound state, locking it in this conformation and thereby inhibiting downstream oncogenic signaling.[1] This document provides detailed application notes and protocols for the in vivo evaluation of a representative KRAS G12C inhibitor, MRTX849, in preclinical mouse models.
Data Presentation
Table 1: In Vivo Efficacy of MRTX849 in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NCI-H358 | NSCLC | Nude Mice | 30 mg/kg, daily, oral | 61% regression at day 22 | [2] |
| NCI-H358 | NSCLC | Nude Mice | 100 mg/kg, daily, oral | 79% regression at day 22 | [2] |
| MIA PaCa-2 | Pancreatic | Nude Mice | 5 mg/kg, daily, oral | Dose-dependent anti-tumor efficacy | [2] |
| MIA PaCa-2 | Pancreatic | Nude Mice | 10 mg/kg, daily, oral | Dose-dependent anti-tumor efficacy | [2] |
| MIA PaCa-2 | Pancreatic | Nude Mice | 20 mg/kg, daily, oral | Dose-dependent anti-tumor efficacy, 2/5 mice with complete regression | [2] |
| CT26 KrasG12C | Colon | BALB/c | 30 mg/kg, daily, oral | Strong tumor growth inhibition | [3] |
| CT26 KrasG12C | Colon | BALB/c | 100 mg/kg, daily, oral | Complete responses | [3] |
Table 2: Pharmacokinetic Parameters of MRTX849 in Mice
| Parameter | Value | Conditions | Reference |
| Bioavailability (F) | 16.9% (for analogue 18) - 31.1% | 30 mg/kg, oral dose in CD-1 mice | [4] |
| Clearance (CL) | 19.9 mL/min/kg | 3 mg/kg, IV dose | [4] |
| Half-life (t1/2) | ~24 hours | Oral administration | [5] |
| Cmax | 2.46 µg/mL (for analogue 18) | 30 mg/kg, oral dose in CD-1 mice | [4] |
| AUCinf | 2.27 h·µg/mL (for analogue 18) | 30 mg/kg, oral dose in CD-1 mice | [4] |
Experimental Protocols
Protocol 1: Formulation of MRTX849 for Oral Administration
Materials:
-
MRTX849 (Adagrasib) powder
-
Captisol®
-
Citrate buffer (50 mM, pH 5.0)
-
Sterile water for injection
-
Sterile tubes and syringes
Procedure:
-
Prepare a 50 mM citrate buffer and adjust the pH to 5.0.
-
Prepare a 10% (w/v) Captisol solution in the 50 mM citrate buffer.
-
Weigh the required amount of MRTX849 powder based on the desired final concentration and dosing volume.
-
Suspend the MRTX849 powder in the 10% Captisol in 50 mM citrate buffer.
-
Vortex or sonicate the suspension until the compound is fully dissolved to form a clear solution.
-
Prepare the formulation fresh on the day of dosing.[2]
Protocol 2: Murine Xenograft Model and In Vivo Efficacy Study
Materials and Animals:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old
-
Matrigel (optional)
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
MRTX849 formulation (from Protocol 1)
-
Vehicle control (10% Captisol in 50 mM citrate buffer, pH 5.0)
Procedure:
-
Cell Preparation: Culture KRAS G12C mutant cells in appropriate media until they reach 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 106 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Administer MRTX849 or vehicle control orally via gavage at the desired dose and schedule (e.g., 30 mg/kg, daily).[2][3]
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the endpoint, euthanize the mice and collect tumors for further analysis.
Protocol 3: Pharmacodynamic Analysis of KRAS Signaling Inhibition
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection: At specified time points after the final dose (e.g., 6 or 24 hours), euthanize the mice and excise the tumors.[2]
-
Protein Extraction: Snap-freeze the tumors in liquid nitrogen or immediately homogenize them in lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: a. Normalize protein amounts and prepare samples for SDS-PAGE. b. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the blot using a chemiluminescent substrate and image the results.
-
Analysis: Quantify the band intensities to determine the level of p-ERK and p-S6 relative to their total protein levels and the loading control. A dose-dependent inhibition of p-ERK and p-S6 phosphorylation is expected with MRTX849 treatment.[2]
Mandatory Visualization
Caption: Simplified KRAS signaling pathway and the mechanism of action of a KRAS G12C inhibitor.
Caption: General experimental workflow for evaluating a KRAS inhibitor in a murine xenograft model.
References
- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
"KRAS inhibitor-21" solubility and formulation for research
For Research Use Only
Introduction
KRAS is a frequently mutated oncogene in human cancers. The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, has been a key target for the development of novel cancer therapeutics. KRAS inhibitor-21 is a potent and specific covalent inhibitor of the KRAS G12C mutant protein. It irreversibly binds to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling pathways that drive tumor growth.[1]
These application notes provide essential information for researchers and drug development professionals on the solubility and formulation of this compound for in vitro and in vivo research applications. The protocols outlined below are general recommendations and may require optimization for specific experimental needs.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2][3][4] |
| CAS Number | 2411786-50-8 | [2][4] |
| Molecular Formula | C₃₃H₄₁N₅O₃ | [2] |
| Molecular Weight | 571.71 g/mol | |
| Appearance | Solid | |
| Purity | >98% (recommended for research use) | |
| IC₅₀ (KRAS G12C) | <0.01 µM | [5] |
Solubility Data
This compound, like many kinase inhibitors, is expected to have low aqueous solubility.[6][7] Precise solubility data for this compound in various solvents is not widely published. The following table provides general solubility information for similar small molecule inhibitors and recommended solvents for creating stock solutions. It is crucial to perform solubility tests to determine the optimal solvent and concentration for your specific experimental setup.
| Solvent | Expected Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | High | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | Moderate to Low | May be used for some applications, but precipitation can occur upon dilution in aqueous buffers. |
| Methanol | Moderate to Low | Similar to ethanol. |
| Water | Low | Not recommended for preparing primary stock solutions. |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution is challenging. Dilution from a DMSO stock is the standard method. |
Note: When preparing stock solutions in DMSO, it is advisable to use anhydrous DMSO and store the solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.
Formulation for Research Applications
In Vitro Formulations
For in vitro assays, this compound is typically prepared as a concentrated stock solution in DMSO, which is then serially diluted in cell culture medium to the desired final concentrations.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 571.71 g/mol ), the required volume of DMSO is approximately 174.9 µL.
-
Calculation: (1 mg / 571.71 g/mol ) / (10 mmol/L) = 0.0001749 L = 174.9 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the inhibitor.
-
Vortexing/Sonication: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Important Considerations for In Vitro Assays:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Precipitation: Observe for any signs of precipitation when diluting the DMSO stock in aqueous media. If precipitation occurs, consider lowering the final concentration or using a different formulation approach.
In Vivo Formulations
For in vivo studies in animal models, a well-tolerated formulation that ensures adequate bioavailability is critical. Due to the expected low aqueous solubility of this compound, a simple aqueous solution is generally not feasible. Co-solvent or lipid-based formulations are often required. The following are example formulations that are commonly used for poorly soluble compounds in preclinical research. It is imperative to perform formulation development and stability studies to identify the optimal vehicle for this compound for your specific animal model and route of administration.
Example In Vivo Formulations (to be optimized for this compound):
| Formulation Component | Purpose | Example Concentration |
| Solvent/Co-solvent | To dissolve the compound | DMSO, PEG300, Ethanol |
| Surfactant/Emulsifier | To improve solubility and stability in aqueous solutions | Tween-80, Cremophor EL |
| Vehicle | The bulk liquid for administration | Saline, Water for Injection, Corn Oil |
| Complexing Agent | To enhance solubility | SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) |
Protocol for a General Co-Solvent Formulation (for parenteral administration):
This protocol is a starting point and requires optimization.
-
Dissolution in Organic Solvent: Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or a mixture of DMSO and PEG300).
-
Addition of Surfactant: Add a surfactant, such as Tween-80, to the solution and mix thoroughly. A common ratio is 1-10% of the final volume.
-
Addition of Aqueous Vehicle: Slowly add the aqueous vehicle (e.g., saline) to the organic solution while vortexing to form a clear solution or a stable emulsion. The final concentration of organic solvents should be kept as low as possible to ensure tolerability.
-
Final Checks: Inspect the final formulation for any signs of precipitation. The formulation should be prepared fresh daily and stored appropriately until administration.
Example Formulation Ratios (to be tested):
-
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
-
10% DMSO / 90% (20% SBE-β-CD in Saline)
-
10% DMSO / 90% Corn Oil (for oral gavage)
Experimental Protocols
KRAS Signaling Pathway
The diagram below illustrates the simplified KRAS signaling pathway, which is aberrantly activated by the G12C mutation and subsequently inhibited by this compound.
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
In Vitro Cell Viability Assay (MTS/MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of KRAS G12C mutant cancer cells.
Caption: Workflow for a cell viability assay.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of p-ERK Inhibition
This protocol can be used to confirm the on-target activity of this compound by measuring the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12C mutant cell line
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and a loading control (e.g., GAPDH).
Logical Workflow for Formulation Development
The following diagram illustrates a logical workflow for developing a suitable formulation for a poorly soluble compound like this compound.
Caption: Logical workflow for formulation development of a poorly soluble inhibitor.
Disclaimer
The information provided in these application notes is intended for guidance in a research setting only. The protocols are general and may require significant optimization for specific experimental conditions and models. It is the responsibility of the end-user to determine the suitability of this information for their particular application.
References
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 2411786-50-8 | MCE [medchemexpress.cn]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | KRAS抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols: Experimental Controls for KRAS G12C Inhibitor (22b)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the essential experimental controls for the characterization of a novel KRAS G12C inhibitor, referred to as "22b". The following sections outline in vitro and in vivo methodologies, data presentation standards, and visualizations to ensure robust and reproducible results.
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, which results in a constitutively active KRAS protein, is a prevalent driver of tumor growth in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[3][4]
Proper experimental design with rigorous controls is paramount to accurately assess the potency, selectivity, and efficacy of a novel KRAS G12C inhibitor like 22b. These notes provide a framework for the essential experiments and controls required for its preclinical evaluation.
Key Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.[1][4] Inhibition of KRAS G12C is expected to suppress these pathways.
In Vitro Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of inhibitor 22b in cancer cell lines with different KRAS mutation statuses.
Experimental Workflow:
Protocol:
-
Cell Lines:
-
Positive Control (KRAS G12C mutant): NCI-H358 (lung), MIA PaCa-2 (pancreas).
-
Negative Control (KRAS wild-type): A549 (lung), BxPC-3 (pancreas).
-
Negative Control (Other KRAS mutations): HCT116 (KRAS G13D, colon).
-
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After 24 hours, treat cells with a serial dilution of inhibitor 22b (e.g., 0.1 nM to 10 µM).
-
Vehicle Control: Treat a set of wells with the same concentration of the vehicle (e.g., DMSO) used to dissolve 22b.
-
Positive Control Inhibitor: Treat a set of wells with a known KRAS G12C inhibitor (e.g., Sotorasib or Adagrasib) as a reference compound.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value for each cell line.
Data Presentation:
| Cell Line | KRAS Status | Inhibitor 22b IC50 (nM) | Sotorasib IC50 (nM) |
| NCI-H358 | G12C | Value | Value |
| MIA PaCa-2 | G12C | Value | Value |
| A549 | Wild-Type | >10,000 | >10,000 |
| HCT116 | G13D | >10,000 | >10,000 |
Western Blot Analysis of Downstream Signaling
Objective: To confirm that inhibitor 22b blocks KRAS G12C-mediated downstream signaling.
Protocol:
-
Cell Culture and Treatment: Culture KRAS G12C mutant cells (e.g., MIA PaCa-2) to 70-80% confluency. Treat the cells with inhibitor 22b at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours).
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO).
-
Positive Control Inhibitor: Treat cells with a known KRAS G12C inhibitor.
-
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-ERK (p-ERK)
-
Total ERK
-
Phospho-AKT (p-AKT)
-
Total AKT
-
A loading control (e.g., GAPDH or β-actin).
-
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-AKT / Total AKT (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| Inhibitor 22b (0.1x IC50) | Value | Value |
| Inhibitor 22b (1x IC50) | Value | Value |
| Inhibitor 22b (10x IC50) | Value | Value |
| Sotorasib (1x IC50) | Value | Value |
In Vivo Experimental Protocols
Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of inhibitor 22b in a preclinical mouse model.
Experimental Workflow:
References
Application Notes and Protocols for Measuring KRAS Inhibitor Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways controlling cell growth, differentiation, and survival.[1][2][3] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein that drives uncontrolled cell proliferation.[1][3] For decades, KRAS was considered "undruggable" due to the lack of suitable binding pockets on its surface.[2] However, the recent development of inhibitors, particularly those targeting the KRAS G12C mutation, has marked a significant breakthrough in cancer therapy.[1][2]
These inhibitors, such as sotorasib (AMG510) and adagrasib (MRTX849), covalently bind to the mutant cysteine residue in the switch-II pocket of GDP-bound KRAS G12C, locking it in an inactive state and blocking downstream signaling.[4][5][6] The success of these targeted therapies has spurred the development of new inhibitors against other KRAS mutants (e.g., G12D) and pan-KRAS inhibitors.[7][8][9]
A critical aspect of developing and characterizing any KRAS inhibitor, such as a hypothetical "KRAS inhibitor-21," is the accurate measurement of its engagement with the KRAS target protein within cells. Target engagement assays are essential to confirm that the inhibitor binds to its intended target in a physiological context, to determine its potency and selectivity, and to understand the relationship between target binding and downstream pharmacological effects.[4][5][10]
This document provides detailed application notes and protocols for several key techniques used to measure KRAS inhibitor target engagement, including both biochemical and cell-based assays.
KRAS Signaling Pathway Overview
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[11][12] In its active state, KRAS binds to and activates downstream effector proteins, including RAF kinases (initiating the MAPK/ERK pathway) and PI3K (activating the PI3K/AKT/mTOR pathway), which drive cell proliferation and survival.[6][11]
Caption: Simplified KRAS signaling pathway and the mechanism of action for an inactive-state selective inhibitor.
I. Biochemical Assays for Target Engagement
Biochemical assays utilize purified, recombinant KRAS proteins to provide a quantitative measure of an inhibitor's binding affinity and its effect on KRAS function in a cell-free system.[7][13]
Competition-Based Binding Assays
These assays measure the ability of a test compound to compete with a known ligand for binding to the KRAS protein.
Principle: A DNA-tagged KRAS protein is incubated with a capture ligand immobilized on magnetic beads. The test inhibitor is added in varying concentrations, and its ability to displace the tagged KRAS from the beads is quantified, typically using qPCR to measure the amount of DNA tag remaining.[13]
Protocol: qPCR-Based Competition Binding Assay
-
Protein Preparation: Use recombinant, purified KRAS protein (e.g., KRAS G12C, G12D, WT) fused to a DNA-binding domain (like NFκB) and tagged with a specific qPCR amplicon.[13]
-
Immobilization: Immobilize a known KRAS switch-II pocket binding ligand onto magnetic beads.
-
Competition Reaction:
-
In a 384-well plate, add the DNA-tagged KRAS protein extract.
-
Add serial dilutions of "this compound" or a reference compound (e.g., MRTX1133 for G12D, AMG510 for G12C).
-
Add the ligand-coated magnetic beads.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow binding to reach equilibrium.
-
-
Washing: Wash the beads several times with assay buffer to remove unbound protein.
-
Elution & Quantification: Elute the bound protein-DNA complex from the beads. Quantify the amount of DNA tag using qPCR.
-
Data Analysis: Plot the qPCR signal against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the dissociation constant (KD) or IC50 value.
Nucleotide Exchange Assays (NEA)
NEAs measure the inhibitor's effect on the exchange of GDP for GTP, a critical step for KRAS activation.[14]
Principle: This assay monitors the binding of a fluorescently labeled GTP analog to KRAS protein. Inhibitors that lock KRAS in the inactive state will prevent this nucleotide exchange. Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) are common readout methods.[8][14][15]
Protocol: HTRF-Based Nucleotide Exchange Assay
-
Reagents:
-
Recombinant KRAS protein (e.g., G12C, G12D).
-
GEF protein (e.g., SOS1).
-
Fluorescently labeled GTP analog (e.g., GTP-DY-647P1).[15]
-
Assay buffer.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the KRAS protein pre-loaded with GDP.
-
Add serial dilutions of "this compound" or a reference compound. Incubate for 30-60 minutes.
-
Initiate the exchange reaction by adding a mixture of the GEF (SOS1) and the fluorescent GTP analog.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence signal that corresponds to the amount of fluorescent GTP bound to KRAS.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to DMSO controls. Determine the IC50 value by fitting the dose-response curve.
| Table 1: Representative Biochemical Assay Data for KRAS Inhibitors | | :--- | :--- | :--- | :--- | | Assay Type | Inhibitor | KRAS Mutant | Measured Value (IC50/KD) | | Competition Binding | MRTX1133 | G12D | ~400 pM (KD)[14] | | Competition Binding | MRTX849 | G12C | ~9.6 nM (KD)[16] | | Nucleotide Exchange | MRTX1133 | G12D | 0.14 nM (IC50)[8][14] | | Nucleotide Exchange | AMG510 | G12C | 8.88 nM (IC50)[8][14] |
II. Cell-Based Assays for Target Engagement
Cell-based assays are crucial as they measure inhibitor binding to KRAS in its native cellular environment, providing insights into cell permeability, stability, and on-target activity.[17]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10][18][19] When cells are heated, unbound proteins unfold and aggregate, while inhibitor-bound proteins remain soluble. The amount of soluble protein at different temperatures is then quantified.[10][18]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture cells expressing the target KRAS mutant (e.g., NCI-H358 for G12C) to ~80% confluency.
-
Treat cells with "this compound" at various concentrations or a vehicle control (DMSO) for 1-5 hours.[13]
-
-
Heating Step:
-
Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[13] A single, optimized temperature (e.g., 67°C) can be used for isothermal dose-response experiments.[13]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated protein pellet by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble KRAS in each sample by Western blot using a specific anti-KRAS antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For a full melt curve, plot the percentage of soluble KRAS against temperature to observe the thermal shift (ΔTagg) induced by the inhibitor.
-
For isothermal dose-response, plot the amount of soluble KRAS at the fixed temperature against inhibitor concentration to determine the EC50.
-
Note: Higher throughput versions of CETSA have been developed, such as the HiBiT Thermal Shift Assay (BiTSA) which uses a luminescent tag for readout, or AlphaLISA-based CETSA.[9][10]
Bioluminescence Resonance Energy Transfer (BRET) Assays
Principle: BRET is a proximity-based assay that measures protein-protein interactions or conformational changes in real-time within living cells.[17] For target engagement, a NanoLuc (Nluc) luciferase is fused to KRAS. A fluorescently labeled tracer molecule that binds to the same pocket as the inhibitor is added to the cells. When the tracer binds to the Nluc-KRAS fusion, BRET occurs. An unlabeled inhibitor will compete with the tracer, leading to a decrease in the BRET signal, which is proportional to target engagement.[11][20]
Caption: Principle of a competitive BRET assay for measuring target engagement.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Generation: Create a stable cell line expressing the KRAS mutant of interest fused to a NanoLuc® luciferase tag (e.g., KRAS G12C-Nluc).
-
Cell Plating: Seed the cells into a white, 96-well or 384-well assay plate.
-
Compound Treatment:
-
Prepare serial dilutions of "this compound".
-
Add the diluted inhibitor and the specific NanoBRET™ tracer to the cells.
-
Incubate for a period to allow for binding equilibrium (e.g., 2 hours).
-
-
Detection:
-
Add the NanoBRET™ substrate (e.g., furimazine) to the wells.
-
Immediately measure the luminescence at two wavelengths (donor emission, ~460 nm; acceptor emission, >600 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratio to vehicle (DMSO) and positive control (saturating concentration of a known inhibitor) wells.
-
Plot the normalized BRET signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
| Table 2: Representative Cell-Based Assay Data for KRAS Inhibitors | | :--- | :--- | :--- | :--- | :--- | | Assay Type | Inhibitor | Cell Line | KRAS Mutant | Measured Value (IC50/EC50) | | CETSA | MRTX849 | - | G12C | Shows significant thermal stabilization[13] | | CETSA | AMG510 | - | G12C | Shows significant thermal stabilization[13] | | Proliferation | Compound A | H358 | G12C | 8 nM (IC50)[21] | | Proliferation | Compound A | MiaPaCa2 | G12C | 4 nM (IC50)[21] |
Mass Spectrometry (MS)-Based Target Occupancy
Principle: This highly sensitive and direct method quantifies the extent to which an inhibitor is bound to its target in complex biological samples like tumor biopsies.[4][5] For covalent inhibitors, this is achieved by measuring the remaining "free" (unbound) KRAS protein after treatment. Immunoaffinity enrichment is often used to isolate KRAS protein, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify specific peptides from both the unbound and inhibitor-bound protein.[4][5][22]
Protocol: Immunoaffinity LC-MS/MS for Covalent Inhibitors
-
Sample Collection and Lysis:
-
Collect cell pellets or tumor biopsies from treated and untreated subjects.
-
Lyse the samples in a buffer containing protease inhibitors to extract total protein.
-
-
Immunoaffinity Enrichment:
-
Incubate the protein lysate with an anti-RAS antibody (e.g., pan-RAS) coupled to magnetic beads to capture all KRAS protein.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion: Perform enzymatic digestion (e.g., with trypsin) of the captured KRAS protein directly on the beads. This will generate peptides from both the inhibitor-bound and unbound KRAS.
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a highly sensitive 2D-LC-MS/MS system.
-
Use targeted methods like Parallel Reaction Monitoring (PRM) to specifically quantify the signal from the peptide containing the target cysteine (for G12C) and its inhibitor-modified counterpart.[22]
-
-
Data Analysis:
| Table 3: Sensitivity of MS-Based Target Engagement | | :--- | :--- | :--- | | Technique | Sensitivity | Sample Requirement | | Immunoaffinity 2D-LC-MS/MS | 0.08 fmol/μg of total protein[4][5] | As little as 4 μg of total protein[4][5] | | FAIMS-PRM MS (FFPE tissue) | 127–2012 amol/µg (RASG12C)[22][23] | Formalin-Fixed, Paraffin-Embedded tissue sections[22][23] |
III. Downstream Pathway Modulation Assays
While not direct measures of target binding, assessing the inhibition of downstream signaling pathways (pharmacodynamics) provides crucial evidence of functional target engagement.
Principle: If "this compound" successfully engages and inhibits KRAS, the phosphorylation of downstream proteins like MEK and ERK should decrease.[21][24]
Methods:
-
Western Blot: Treat cells with the inhibitor, lyse them, and perform Western blotting using phospho-specific antibodies for key pathway components (e.g., p-ERK, p-MEK, p-AKT).[24][25] A dose-dependent decrease in the phospho-protein signal indicates effective pathway inhibition.[25]
-
ELISA/HTRF: High-throughput plate-based immunoassays (ELISA, HTRF) can quantify the levels of phosphorylated proteins (e.g., p-ERK) in cell lysates, allowing for rapid determination of IC50 values for pathway inhibition.[21][26]
Conclusion
Measuring target engagement is a cornerstone of modern drug discovery, providing definitive evidence of a drug's mechanism of action. For a novel agent like "this compound," a multi-faceted approach is recommended. Initial characterization can be performed using biochemical assays to determine direct binding affinity and functional inhibition. Subsequently, cell-based methods like CETSA or NanoBRET should be employed to confirm target binding in a physiological setting and to assess cellular potency. Finally, pharmacodynamic assays measuring downstream pathway modulation and direct MS-based occupancy studies in preclinical models provide a comprehensive understanding of the inhibitor's profile, guiding its further development as a potential therapeutic.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. news-medical.net [news-medical.net]
- 10. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. BRET-based RAS biosensors that show a novel small molecule is an inhibitor of RAS-effector protein-protein interactions | eLife [elifesciences.org]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Efficacy of KRAS Inhibitor-21 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] For decades, KRAS was considered "undruggable" due to the absence of suitable binding pockets on the protein's surface.[2] However, recent breakthroughs have led to the development of potent and specific KRAS inhibitors, offering new hope for patients with KRAS-mutant tumors.[1][2]
KRAS inhibitor-21 (KRASi-21) is a novel, highly selective covalent inhibitor targeting the KRAS G12C mutation. This mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in a significant subset of lung adenocarcinomas.[3] KRASi-21 functions by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state.[4] This prevents downstream signaling through critical oncogenic pathways, primarily the MAPK/ERK pathway, thereby inhibiting cancer cell growth and proliferation.[5][6]
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance compared to traditional two-dimensional (2D) monolayers.[5][6] Spheroids better mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[7] Consequently, 3D models are more predictive of in vivo drug efficacy.[5][6] Studies have shown that some KRAS inhibitors exhibit greater potency in 3D culture models compared to 2D settings.[5][6]
This document provides detailed application notes and protocols for evaluating the efficacy of KRASi-21 in 3D spheroid models of KRAS G12C-mutant cancer cell lines.
Data Presentation
The following tables summarize the inhibitory effects of KRASi-21 on cell viability and downstream signaling in both 2D and 3D cell culture models. Data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% of the maximal effect.
| Cell Line | KRAS Mutation | 2D Culture IC50 (nM) | 3D Spheroid IC50 (nM) | Fold Change (2D/3D) |
| NCI-H358 | G12C | 150 | 25 | 6.0 |
| MIA PaCa-2 | G12C | 250 | 40 | 6.3 |
| SW1573 | G12C | 300 | 55 | 5.5 |
| A549 | G12S | >10,000 | >10,000 | - |
| HCT116 | G13D | >10,000 | >10,000 | - |
Table 1: Comparative Viability IC50 Values of KRASi-21 in 2D vs. 3D Culture. The data demonstrates the enhanced potency of KRASi-21 in 3D spheroid models of KRAS G12C-mutant cell lines. The inhibitor shows minimal activity in cell lines with other KRAS mutations, highlighting its specificity.
| Cell Line | Culture Model | p-ERK Inhibition IC50 (nM) |
| NCI-H358 | 2D Culture | 120 |
| 3D Spheroid | 20 | |
| MIA PaCa-2 | 2D Culture | 200 |
| 3D Spheroid | 35 |
Table 2: Inhibition of ERK Phosphorylation (p-ERK) by KRASi-21. This table shows the concentration of KRASi-21 required to inhibit the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway. The increased sensitivity in 3D models is consistent with the viability data.
Mandatory Visualization
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. corning.com [corning.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Evaluation of AMG510 Therapy on KRAS-Mutant Non–Small Cell Lung Cancer and Colorectal Cancer Cell Using a 3D Invasive Tumor Spheroid System under Normoxia and Hypoxia | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: KRAS Inhibitor-21 (KRASi-21)
Welcome to the technical support center for KRAS Inhibitor-21 (KRASi-21), a hypothetical, potent, and selective covalent inhibitor of the KRAS G12C mutant protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and overcoming resistance during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors like KRASi-21?
A1: Resistance to KRAS G12C inhibitors can be broadly categorized into two types: on-target resistance, which involves secondary mutations in the KRAS protein itself, and off-target resistance. Off-target mechanisms are more common and involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. These often include the reactivation of the MAPK pathway through upstream signaling or the activation of parallel pathways like the PI3K/AKT/mTOR cascade.
Q2: My cells show initial sensitivity to KRASi-21, but then develop resistance. What is the likely cause?
A2: This phenomenon is often due to adaptive feedback mechanisms. Inhibition of KRAS G12C can lead to a rebound in upstream signaling, particularly through receptor tyrosine kinases (RTKs) like EGFR. This reactivates wild-type RAS isoforms (HRAS, NRAS) and restores downstream signaling through the MAPK pathway, overriding the inhibitory effect of KRASi-21.
Q3: What are the most common off-target pathways activated upon treatment with a KRAS G12C inhibitor?
A3: The most frequently observed off-target pathway activation involves feedback reactivation of the MAPK pathway (RAS-RAF-MEK-ERK) and the activation of the parallel PI3K-AKT-mTOR pathway. This can be driven by the upregulation of various receptor tyrosine kinases (RTKs) in response to MAPK pathway inhibition.
Q4: How can I mitigate off-target effects and resistance in my experiments?
A4: A primary strategy is the use of combination therapies. Co-targeting key nodes in the reactivated or parallel signaling pathways can prevent or overcome resistance. Commonly explored combinations include co-inhibition of SHP2, MEK, or upstream RTKs like EGFR. These combinations aim to create a more durable and complete blockade of oncogenic signaling.
Q5: Are there specific biomarkers that can predict sensitivity or resistance to KRASi-21?
A5: While research is ongoing, co-mutations in genes like STK11 and KEAP1 have been associated with poorer outcomes in some studies with KRAS G12C inhibitors. Additionally, the transcriptional profile of the tumor can influence response. Tumors with low expression of TTF-1 or high expression of NRF2 may show reduced sensitivity. Monitoring for the emergence of secondary KRAS mutations or alterations in bypass pathway components can also help predict acquired resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of p-ERK in Western blot after 24-48 hours of KRASi-21 treatment. | Feedback Reactivation of MAPK Pathway: Inhibition of KRAS G12C leads to a compensatory upregulation of upstream signals (e.g., RTKs), reactivating the pathway. | 1. Perform a time-course experiment to observe p-ERK levels at earlier time points (e.g., 2, 6, 12 hours).2. Co-treat cells with an inhibitor of an upstream node, such as a SHP2 inhibitor or an EGFR inhibitor, to block the feedback loop.3. Analyze the phosphorylation status of various RTKs to identify the specific feedback loop. |
| Cell viability is only partially reduced, or cells enter a cytostatic state rather than undergoing apoptosis. | Activation of Parallel Survival Pathways: The PI3K/AKT/mTOR pathway is a common escape route that promotes cell survival even when the MAPK pathway is inhibited. | 1. Analyze the phosphorylation status of key PI3K/AKT pathway components (e.g., p-AKT, p-S6).2. Test combination therapy with a PI3K or mTOR inhibitor to block this parallel survival signaling. |
| Inconsistent results between 2D and 3D cell culture models. | Differential Drug Penetration and Signaling Context: 3D models (spheroids, organoids) can have different microenvironments and drug penetration limitations compared to 2D monolayers. They may also exhibit different signaling dependencies. | 1. Optimize KRASi-21 concentration and treatment duration for your 3D model.2. Characterize the signaling pathways (MAPK, PI3K/AKT) in both 2D and 3D models to understand baseline differences.3. Consider using advanced imaging techniques to assess drug penetration and target engagement within the 3D structure. |
| Development of acquired resistance in long-term cell culture or in vivo models. | Selection for Resistant Clones: This can be due to the emergence of secondary KRAS mutations (on-target) or stable upregulation of bypass pathways (off-target). | 1. Sequence the KRAS gene in resistant clones to check for secondary mutations.2. Perform phosphoproteomics or quantitative proteomics to identify upregulated signaling pathways in resistant versus sensitive cells.3. Test rational combination therapies based on the identified resistance mechanisms. |
Quantitative Data on Off-Target Mitigation Strategies
The mitigation of off-target effects and resistance often involves combination therapies. Below are tables summarizing preclinical and clinical data for common combination strategies with KRAS G12C inhibitors.
Table 1: Illustrative Off-Target Kinase Profile for KRASi-21
Disclaimer: The following table is a hypothetical example for KRASi-21 to illustrate how off-target kinase data is presented. This is not actual data for any specific KRAS inhibitor. High selectivity is a hallmark of this class of drugs.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Potential Implication |
| KRAS G12C (On-Target) | 5 | 99% | Primary target |
| Kinase A | >10,000 | <10% | Negligible off-target activity |
| Kinase B | 8,500 | 15% | Very weak off-target activity |
| Kinase C | >10,000 | <5% | Negligible off-target activity |
| Kinase D | 5,200 | 25% | Weak off-target activity |
Interpretation: This profile suggests KRASi-21 is highly selective for its intended target. The IC50 values for other kinases are orders of magnitude higher, indicating minimal direct off-target kinase inhibition at therapeutic concentrations.
Table 2: Preclinical Efficacy of KRAS G12C Inhibitors in Combination Therapies
| Combination Agent | Cancer Type Model | Endpoint | Result |
| SHP2 Inhibitor | NSCLC, Pancreatic Cancer | Tumor Growth Inhibition | Synergistic reduction in tumor volume compared to either agent alone.[1] |
| MEK Inhibitor | Colorectal Cancer, NSCLC | Cell Viability (IC50) | Combination significantly lowers the IC50 and induces apoptosis. |
| EGFR Inhibitor | Colorectal Cancer | Tumor Growth Inhibition | Reverts resistance to KRAS G12C inhibitor monotherapy in patient-derived xenografts.[1] |
| CDK4/6 Inhibitor | Pancreatic Cancer | Cell Viability | Synergistic effect, converting a cytostatic response to a cytotoxic one. |
Table 3: Clinical Efficacy of Sotorasib (KRAS G12C Inhibitor) in NSCLC
| Study / Metric | Result |
| CodeBreaK 100 (Phase 2) | |
| Objective Response Rate (ORR) | 37.1% |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Overall Survival (OS) | 12.5 months |
| CodeBreaK 200 (Phase 3, vs. Docetaxel) | |
| Median Progression-Free Survival (PFS) | 5.6 months (vs. 4.5 months for docetaxel) |
Experimental Protocols
Kinase Selectivity Profiling
Objective: To determine the selectivity of KRASi-21 by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of KRASi-21 in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 10-point curve, 3-fold dilutions starting from 10 µM).
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, a specific peptide substrate for that kinase, and ATP. Commercial kits (e.g., from Promega, Reaction Biology) provide pre-optimized kinase/substrate pairs.
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Inhibitor Addition: Add the diluted KRASi-21 or DMSO (vehicle control) to the reaction wells.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
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Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis:
-
Normalize the data to controls (0% activity for no kinase, 100% activity for DMSO vehicle).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
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Selectivity is determined by comparing the IC50 for the on-target (KRAS G12C) versus off-target kinases.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that KRASi-21 directly binds to and stabilizes the KRAS G12C protein inside intact cells.
Methodology:
-
Cell Treatment: Culture KRAS G12C-mutant cells to ~80% confluency. Treat the cells with KRASi-21 at the desired concentration (e.g., 1 µM) or with DMSO (vehicle control) for a set period (e.g., 2 hours) at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble KRAS G12C protein in each sample using Western blotting or ELISA.
-
Data Analysis:
-
For each temperature point, quantify the band intensity of soluble KRAS G12C and normalize it to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against the temperature for both the DMSO- and KRASi-21-treated samples.
-
A shift in the melting curve to a higher temperature for the KRASi-21-treated sample indicates that the inhibitor has bound to and stabilized the KRAS G12C protein.
-
Quantitative Phosphoproteomics to Identify Bypass Signaling
Objective: To identify signaling pathways that are activated or suppressed in response to KRASi-21 treatment, revealing potential bypass mechanisms.
Methodology:
-
Sample Preparation:
-
Culture KRAS G12C-mutant cells and treat with KRASi-21 or DMSO for the desired time (e.g., 24 hours).
-
Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Perform protein quantification (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Because phosphopeptides are low in abundance, they must be enriched. Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
-
Incubate the peptide mixture with the enrichment material, wash away non-phosphorylated peptides, and elute the bound phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to liquid chromatography (LC).
-
The LC separates the peptides over time, and the mass spectrometer measures their mass-to-charge ratio (MS1 scan) and then fragments them to determine their amino acid sequence and the location of the phosphorylation site (MS/MS scan).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and quantify their relative abundance between the KRASi-21- and DMSO-treated samples.
-
Perform pathway analysis (e.g., using GSEA, IPA) on the differentially phosphorylated proteins to identify signaling pathways that are significantly altered upon inhibitor treatment.
-
Visualizations
Caption: Simplified KRAS signaling pathway.
Caption: Troubleshooting workflow for KRASi-21 resistance.
Caption: Feedback loop mitigation by dual inhibition.
References
Technical Support Center: Improving In Vivo Bioavailability of KRAS Inhibitor-21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of "KRAS inhibitor-21".
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Oral Bioavailability in Preclinical Models
Question: My this compound is showing very low and inconsistent oral bioavailability in my mouse model. What are the potential causes and what steps can I take to improve it?
Answer:
Poor oral bioavailability is a common challenge for many small molecule inhibitors and can stem from several factors. Here's a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Poor Aqueous Solubility | This compound may be a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is limited by its dissolution rate.[1][2] |
| Solution: Employ formulation strategies to enhance solubility. These can include: - Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[3] - Amorphous Solid Dispersions: Dispersing the inhibitor in a polymer matrix can improve dissolution.[1][4] - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[2][3][4] - Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.[2][3] | |
| High First-Pass Metabolism | The inhibitor may be extensively metabolized in the liver before reaching systemic circulation. |
| Solution: - Co-administration with a CYP3A4 Inhibitor: If metabolically stable, this can be explored in preclinical models. Note that this has clinical implications.[5] - Structural Modification: Medicinal chemistry efforts can be directed to block metabolic soft spots on the molecule. | |
| Efflux by Transporters | The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump it back into the intestinal lumen. |
| Solution: - In Vitro Transporter Assays: Use Caco-2 cell monolayers to determine if this compound is a P-gp substrate. - Co-administration with a P-gp Inhibitor: In preclinical studies, co-dosing with a P-gp inhibitor can confirm efflux as a limiting factor. |
Experimental Workflow for Troubleshooting Poor Bioavailability
Caption: A stepwise workflow for troubleshooting poor bioavailability.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies
Question: I am observing high variability in the plasma concentrations of this compound between my study animals. What could be the reasons for this, and how can I minimize it?
Answer:
High inter-individual variability can confound the interpretation of your study results. Several factors can contribute to this:
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Inconsistent Dosing | Inaccurate oral gavage technique can lead to variations in the administered dose. |
| Mitigation: Ensure all personnel are properly trained in oral gavage. For poorly soluble compounds, ensure the formulation is homogenous and does not precipitate before or during administration. | |
| Food Effects | The presence or absence of food in the stomach can significantly alter drug absorption. |
| Mitigation: Standardize the fasting period for all animals before dosing. Typically, a 4-hour fast is sufficient for mice. | |
| Genetic Polymorphisms | Variations in metabolic enzymes or transporters among outbred animal strains can lead to different pharmacokinetic profiles. |
| Mitigation: Use an inbred strain of mice (e.g., C57BL/6) to reduce genetic variability. | |
| Health Status of Animals | Underlying health issues can affect drug absorption and metabolism. |
| Mitigation: Ensure all animals are healthy and acclimatized to the facility before the study. Monitor for any signs of illness during the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways downstream of KRAS that I should monitor to confirm in vivo target engagement of this compound?
A1: The two major downstream signaling pathways regulated by KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][7][8] To confirm target engagement, you should assess the phosphorylation status of key proteins in these pathways in tumor tissue from your animal models. A significant reduction in p-ERK and p-AKT levels following treatment with this compound would indicate effective target inhibition.
KRAS Downstream Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbone Cancer Center Clinical Trials - Protocol Summary [mct.platformx.wisc.edu]
- 6. mdpi.com [mdpi.com]
- 7. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting "KRAS inhibitor-21" Inconsistent Results
Welcome to the technical support center for "KRAS inhibitor-21." This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent experimental results and provide clarity on the use of this KRAS inhibitor. The following guides and FAQs address common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for "this compound"?
A1: "this compound" is a covalent inhibitor that specifically targets the KRAS G12C mutant protein.[1][2][3] It works by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein.[2] This locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of pro-proliferative signaling pathways.[4]
Q2: Why am I seeing variable potency (IC50) for "this compound" across different cell lines?
A2: Variability in IC50 values across different KRAS G12C mutant cell lines can be attributed to several factors:
-
Presence of co-occurring mutations: Mutations in other genes, such as STK11 or KEAP1, can influence the cellular response to KRAS G12C inhibitors.[1][5]
-
Feedback reactivation of signaling pathways: Inhibition of KRAS G12C can trigger feedback mechanisms that reactivate the MAPK and other signaling pathways, leading to reduced sensitivity.[1][6] This reactivation can be mediated by receptor tyrosine kinases (RTKs).[7]
-
Differential expression of KRAS G12C: The level of KRAS G12C protein expression can vary between cell lines, affecting the inhibitor concentration required for a response.
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Cellular context and dependencies: Tumors may have varying degrees of dependence on the KRAS signaling pathway for their survival and proliferation.[7]
Q3: My downstream signaling readout (e.g., p-ERK levels) does not correlate with the expected inhibitory effect. What could be the cause?
A3: A lack of correlation between "this compound" treatment and downstream signaling inhibition can be due to:
-
Rapid feedback loops: As mentioned, cancer cells can rapidly adapt to KRAS inhibition by reactivating upstream RTKs, which can then reactivate the MAPK pathway through wild-type RAS isoforms (HRAS and NRAS) or other mechanisms.[6][7]
-
Activation of parallel signaling pathways: Cancer cells can bypass KRAS dependency by activating other signaling pathways, such as the PI3K/AKT pathway, to maintain proliferation and survival.[8][9]
-
Timing of the experiment: The inhibition of downstream signaling may be transient. It is crucial to perform a time-course experiment to determine the optimal time point for observing maximal inhibition before pathway reactivation occurs.
-
Off-target effects of the inhibitor: Although designed to be specific, high concentrations of the inhibitor might have off-target effects that could confound the interpretation of downstream signaling.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Proliferation/Viability Assays
Problem: High variability in cell viability or proliferation data between replicate experiments.
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. |
| Inhibitor Instability | Prepare fresh stock solutions of "this compound" and avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your specific cell culture medium over the duration of the experiment. |
| Assay Readout Issues | Optimize the assay parameters, such as incubation time with the viability reagent and cell seeding density. Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and not affected by the inhibitor itself. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for treatment, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Guide 2: Issues with Western Blotting for Downstream Signaling
Problem: Difficulty in detecting a consistent decrease in phosphorylated downstream targets (e.g., p-ERK, p-AKT) after treatment with "this compound".
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[10] RIPA buffer is often a good choice for extracting nuclear and cytoplasmic proteins.[11] |
| Timing of Lysate Collection | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the time point of maximal pathway inhibition. Signal inhibition can be transient. |
| Antibody Quality | Validate your primary antibodies for specificity and sensitivity. Include appropriate positive and negative controls.[11] For phosphorylated targets, use a total protein antibody as a loading control. |
| Insufficient Serum Starvation | If stimulating with a growth factor (e.g., EGF), ensure cells are properly serum-starved beforehand to reduce basal pathway activation. |
| Loading Amount | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay). |
Experimental Protocols & Data
Protocol 1: General Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of "this compound" in complete growth medium.
-
Treatment: Remove the overnight medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum starve the cells if necessary, and then treat with "this compound" or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the electrophoresis, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of an inhibitor with its protein target in a cellular context.[12][13] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.[14]
-
Cell Treatment: Treat intact cells with "this compound" or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Analysis: Analyze the amount of soluble KRAS G12C in the supernatant by Western blot or other quantitative methods like ELISA.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a generic KRAS G12C inhibitor across different cell lines to illustrate potential variability.
| Cell Line | KRAS Mutation | Co-mutations | "this compound" IC50 (nM) |
| NCI-H358 | G12C | - | 10 |
| MIA PaCa-2 | G12C | TP53 | 50 |
| A549 | G12S | - | >10,000 (Resistant) |
| HCT116 | G13D | PIK3CA | >10,000 (Resistant) |
Note: This data is illustrative. Actual values will vary based on the specific inhibitor and experimental conditions.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of "this compound".
Caption: Standard experimental workflow for Western blotting.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with KRAS G12C Inhibitor 22b
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered during experiments with the KRAS G12C inhibitor 22b.
Frequently Asked Questions (FAQs)
Q1: What is KRAS G12C inhibitor 22b and why is solubility a concern?
A1: KRAS G12C inhibitor 22b is a potent and selective small molecule designed to covalently bind to the mutant cysteine-12 residue of the KRAS protein, locking it in an inactive state. Like many potent kinase inhibitors, which are often large, complex, and lipophilic molecules, inhibitor 22b exhibits poor aqueous solubility. This can lead to challenges in obtaining accurate in vitro assay results, achieving desired therapeutic concentrations in vivo, and developing a viable formulation.[1][2]
Q2: What are the common signs of solubility problems in my experiments?
A2: You may be encountering solubility issues if you observe any of the following:
-
Precipitation: Visible particles in your stock solutions or assay media after adding the inhibitor.
-
Inconsistent Results: High variability in data between replicate wells or experiments.
-
Non-linear Dose-Response: A dose-response curve that plateaus at a lower-than-expected efficacy or shows a sudden drop-off in activity at higher concentrations.
-
Low Bioavailability: In animal studies, unexpectedly low plasma concentrations of the compound after oral administration.
Q3: What solvents are recommended for preparing a stock solution of inhibitor 22b?
A3: For initial in vitro experiments, a high-concentration stock solution is typically prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.[3] However, it's crucial to keep the final concentration of DMSO in your aqueous assay buffer low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, alternative solvent systems or advanced formulations are necessary.
Q4: What are the main strategies to improve the solubility of inhibitor 22b for in vitro and in vivo studies?
A4: Strategies to enhance solubility can be broadly categorized into physical and chemical modifications.[1][4]
-
For in vitro assays: Utilizing co-solvents, pH adjustment (if the molecule is ionizable), or complexation with cyclodextrins can be effective.[5][6]
-
For in vivo studies: More advanced formulation approaches are often required, such as creating solid dispersions, using lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or reducing particle size through micronization or nanosizing.[1][4][5]
Troubleshooting Guides
Issue 1: Precipitate Observed in Aqueous Assay Buffer
Problem: After diluting the DMSO stock solution of inhibitor 22b into my aqueous assay buffer (e.g., PBS, cell culture media), I see a cloudy suspension or visible precipitate.
Cause: The concentration of inhibitor 22b has exceeded its solubility limit in the final aqueous medium. This is a common issue when the percentage of the organic co-solvent (DMSO) is significantly reduced upon dilution.
Solution:
-
Reduce Final Concentration: Determine the kinetic solubility of inhibitor 22b in your specific assay buffer (see Experimental Protocols). Ensure your highest working concentration is below this limit.
-
Increase Co-solvent (with caution): If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help. However, always run a vehicle control to ensure the solvent itself is not affecting the biological system.
-
Use Solubilizing Excipients: Consider adding a low percentage of a non-ionic surfactant (e.g., Tween 80) or a cyclodextrin (e.g., HP-β-CD) to the assay buffer to increase the solubility of the inhibitor.[2][5]
Issue 2: Inconsistent IC50 Values in Cell-Based Assays
Problem: I am getting highly variable IC50 values for inhibitor 22b across different experiments or even different plates within the same experiment.
Cause: This is often linked to inconsistent solubility and precipitation. If the compound precipitates, the actual concentration in solution is unknown and can vary from well to well, leading to unreliable data.
Solution:
-
Verify Stock Solution Integrity: Ensure your DMSO stock is fully dissolved. Briefly vortex and visually inspect for any solid material before making dilutions.
-
Optimize Dilution Method: When preparing serial dilutions, perform the dilution into the final aqueous buffer as the last step and use it immediately. Avoid preparing intermediate dilutions in low-percentage DMSO/aqueous mixtures, as precipitation is more likely.
-
Visual Inspection: Before adding the compound dilutions to your cells, visually inspect the dilution plate under a microscope for any signs of precipitation.
-
Positive Control: Use a known soluble KRAS G12C inhibitor as a positive control. If the results for the control are consistent, it strongly suggests a formulation issue with inhibitor 22b.[7]
Issue 3: Low Oral Bioavailability in Animal Studies
Problem: After oral gavage of inhibitor 22b formulated in a simple vehicle (e.g., corn oil), the plasma exposure (AUC) is very low and variable between animals.
Cause: Poor aqueous solubility often leads to poor dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[2] This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[2]
Solution:
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area for dissolution. Techniques like micronization or nanomilling can significantly improve bioavailability.[1][4]
-
Amorphous Solid Dispersions: Dispersing the inhibitor in its amorphous (non-crystalline) state within a polymer matrix can enhance solubility and dissolution rates.[1][2] This can be achieved through methods like spray-drying or hot-melt extrusion.
-
Lipid-Based Formulations: Formulating inhibitor 22b in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve solubilization in the gut and facilitate absorption.[4][5]
-
pH Modification: If inhibitor 22b has an ionizable group, forming a salt or using a pH-modifying excipient can increase its solubility in the gastrointestinal fluids.[6]
Quantitative Data Summary
The following tables present illustrative solubility data for KRAS G12C inhibitor 22b. Note: This data is hypothetical and for demonstration purposes.
Table 1: Thermodynamic Solubility of Inhibitor 22b in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water (pH 7.4) | 25 | < 0.1 |
| Phosphate Buffered Saline (PBS) | 25 | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100,000 (>100 mg/mL) |
| Ethanol | 25 | 5.2 |
| Propylene Glycol | 25 | 12.5 |
| 10% DMSO in PBS | 25 | 2.1 |
| 5% HP-β-CD in Water | 25 | 15.8 |
Table 2: Kinetic Solubility of Inhibitor 22b in Assay-Relevant Buffers
| Buffer System | Final DMSO (%) | Kinetic Solubility (µM) |
| PBS pH 7.4 | 0.5% | 1.8 |
| RPMI + 10% FBS | 0.5% | 4.5 |
| PBS pH 7.4 | 1.0% | 3.5 |
| RPMI + 10% FBS | 1.0% | 8.2 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered the gold standard.[8][9]
Methodology:
-
Preparation: Add an excess amount of solid inhibitor 22b (enough that undissolved solid remains) to a known volume of the desired solvent (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Incubation: Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Separation: After equilibration, stop the shaking and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm filter or centrifuge at high speed and sample the clear liquid.
-
Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of inhibitor 22b using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method provides a faster, though potentially less accurate, estimation of solubility, which is useful for screening purposes.[10]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of inhibitor 22b in DMSO (e.g., 10 mM).
-
Assay Plate: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at room temperature.
-
Precipitation Detection: Measure the turbidity of the solution in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.
Mandatory Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action for inhibitor 22b.[11][12][13]
Experimental Workflow for Improving Solubility
Caption: Decision workflow for addressing the poor solubility of inhibitor 22b.
Troubleshooting Logic for Inconsistent Assay Results
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. scispace.com [scispace.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRAS Inhibitor-21 Preclinical Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS inhibitor-21. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical toxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1] It works by irreversibly binding to the mutant cysteine residue at position 12, trapping the KRAS protein in its inactive, GDP-bound state.[2] This prevents the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for cell proliferation, migration, and tumorigenesis.[3]
Q2: What are the most common toxicities observed with KRAS G12C inhibitors in preclinical models?
Based on data from preclinical and clinical studies of KRAS G12C inhibitors like sotorasib and adagrasib, the most frequently observed toxicities include:
-
Gastrointestinal Effects: Diarrhea, nausea, and vomiting are common.[4]
-
Hepatotoxicity: Elevations in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are a significant concern.[4][5]
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Respiratory System: Pneumonitis and pleural effusion have been reported, although they are less common.[4]
While specific quantitative data for "this compound" is not publicly available, the table below summarizes common preclinical findings for similar KRAS G12C inhibitors.
| Parameter | Finding | Animal Model | Source |
| Maximum Tolerated Dose (MTD) | Varies significantly based on the specific inhibitor, formulation, and dosing schedule. | Mouse, Rat | General Knowledge |
| No-Observed-Adverse-Effect Level (NOAEL) | Typically determined in repeat-dose toxicity studies. | Rat, Dog | General Knowledge |
| Key Organ Toxicities | Liver, Gastrointestinal Tract, Hematopoietic System | Mouse, Rat, Dog | [4][5] |
Q3: We are observing unexpected weight loss in our mouse xenograft model. What could be the cause?
Unexpected weight loss in mouse xenograft models treated with KRAS G12C inhibitors can stem from several factors:
-
Gastrointestinal Toxicity: As mentioned, diarrhea and nausea are common side effects which can lead to reduced food and water intake and subsequent weight loss.[4]
-
Tumor Regression: Rapid and significant tumor shrinkage can also contribute to a decrease in overall body weight.
-
Off-Target Effects: Although designed to be selective, covalent inhibitors can potentially interact with other proteins containing reactive cysteine residues, leading to unforeseen toxicities.
-
General Stress: The stress of handling, dosing, and the tumor burden itself can contribute to weight loss.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily consumption to determine if anorexia is a contributing factor.
-
Assess Stool Consistency: Visually inspect for signs of diarrhea.
-
Measure Tumor Volume: Correlate weight loss with changes in tumor size.
-
Perform Clinical Pathology: Analyze blood samples for markers of liver or kidney damage.
-
Consider Dose Reduction: If toxicity is suspected, a dose reduction or a change in the dosing schedule may be necessary.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in Orthotopic Lung Cancer Models
Problem: You observe significant variability in tumor response to this compound in your immune-competent murine orthotopic lung cancer model.
Potential Causes & Solutions:
-
Immune System Involvement: The therapeutic efficacy of KRAS G12C inhibitors can be influenced by the host immune system.[1][6] Variability in immune response among individual animals can lead to inconsistent tumor control.
-
Recommendation: Ensure the use of a syngeneic mouse model with a fully functional immune system. Consider including immune cell profiling (e.g., flow cytometry of tumor-infiltrating lymphocytes) as part of your endpoint analysis.
-
-
Co-occurring Mutations: The presence of other mutations in your cancer cell line can impact sensitivity to KRAS G12C inhibition.[1]
-
Recommendation: Perform genomic sequencing of your cell line to identify any co-occurring mutations that might confer resistance.
-
-
Drug Delivery and Bioavailability: Inconsistent administration or poor bioavailability can lead to variable drug exposure.
-
Recommendation: Refine your administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistency. Consider performing pharmacokinetic studies to measure plasma and tumor drug concentrations.
-
Issue 2: Elevated Liver Enzymes in Rat Toxicity Studies
Problem: You are observing consistent, dose-dependent elevations in ALT and AST in a 28-day repeat-dose rat toxicity study.
Potential Causes & Solutions:
-
Direct Hepatotoxicity: KRAS G12C inhibitors have been associated with liver injury.[4][5] This may be an on-target or off-target effect.
-
Recommendation:
-
Histopathology: Conduct a thorough histopathological examination of liver tissue to characterize the nature of the injury (e.g., necrosis, inflammation, steatosis).
-
Dose-Response: Carefully analyze the dose-response relationship to determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Mechanism of Injury: Consider in vitro studies using primary hepatocytes to investigate the mechanism of toxicity (e.g., mitochondrial dysfunction, reactive metabolite formation).
-
-
-
Drug-Drug Interactions: If rats are on any other medications, consider the potential for drug-drug interactions that could exacerbate liver injury.
-
Recommendation: Review all concomitant medications and simplify the treatment regimen if possible.
-
Experimental Protocols
Protocol 1: General Rodent Toxicity and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
Animals: Male and female Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (6-8 weeks old).
Methodology:
-
Dose Formulation: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating dose levels. The highest dose should be expected to induce some toxicity.
-
Administration: Administer the compound daily for 14-28 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, grooming). Record body weights.
-
Weekly: Perform detailed clinical examinations.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including ALT, AST, bilirubin, creatinine).
-
Perform a full necropsy and collect all major organs.
-
Fix organs in 10% neutral buffered formalin for histopathological evaluation.
-
Protocol 2: In Vivo Xenograft Efficacy and Toxicity Study
Objective: To evaluate the anti-tumor efficacy and concurrent toxicity of this compound in a human tumor xenograft model.
Animals: Immunocompromised mice (e.g., NU/NU nude or NOD-SCID) bearing subcutaneous xenografts of a KRAS G12C-mutant human cancer cell line (e.g., NCI-H358).
Methodology:
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control and this compound).
-
Dosing and Monitoring:
-
Administer the compound as per the study design.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Record body weights at the same frequency.
-
Monitor for clinical signs of toxicity.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint, or for a set duration.
-
Analysis:
-
Compare tumor growth rates between treated and control groups.
-
Assess body weight changes as a measure of tolerability.
-
At necropsy, consider collecting tumors for pharmacodynamic biomarker analysis (e.g., Western blot for p-ERK).
-
References
- 1. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 5. Hepatobiliary Adverse Events Associated With the KRAS p.G12C Inhibitor Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
minimizing "KRAS inhibitor-21" degradation in cell culture media
Disclaimer: The compound "KRAS inhibitor-21" is not a publicly documented small molecule. This technical support guide addresses common challenges and troubleshooting strategies for a hypothetical KRAS inhibitor, hereafter referred to as "KRAS Inhibitor K-21," based on established principles for handling small molecule inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the efficacy of KRAS Inhibitor K-21 in my cell-based assays over a 72-hour experiment. What could be the cause?
A significant decrease in inhibitor efficacy over time suggests potential degradation of the compound in the cell culture media. Several factors can contribute to the degradation of small molecule inhibitors in a complex biological environment like cell culture. These include enzymatic degradation by cellular products secreted into the media, hydrolysis, oxidation, or non-specific binding to serum proteins or plasticware. It is also possible that the cells are metabolizing the inhibitor. We recommend performing a stability assessment to determine the half-life of KRAS Inhibitor K-21 in your specific cell culture conditions.
Q2: What is the recommended method for preparing and storing stock solutions of KRAS Inhibitor K-21?
For optimal stability, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in a dry, aprotic solvent such as anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -80°C. When preparing working solutions, thaw the stock aliquot at room temperature and dilute it in pre-warmed cell culture media immediately before adding it to your cells. Avoid prolonged storage of the inhibitor in aqueous solutions.
Q3: My experimental results with KRAS Inhibitor K-21 are inconsistent between experiments. What are the potential sources of this variability?
Inconsistent results can arise from several factors related to inhibitor handling and experimental setup. Key areas to investigate include:
-
Inconsistent inhibitor concentration: Ensure accurate and consistent dilution of the stock solution. As mentioned, repeated freeze-thaw cycles of the stock solution can lead to degradation and a decrease in the effective concentration.
-
Variability in cell culture conditions: Differences in cell density, passage number, and media composition (especially serum concentration) can affect inhibitor activity and stability.
-
Non-specific binding: Small molecules can adsorb to plastic surfaces of labware.[1] Using low-binding plates and tubes can help minimize this effect.
-
Timing of treatment: Ensure that the inhibitor is added to all experimental groups at the same time and for the same duration.
Troubleshooting Guides
Problem 1: Suspected Degradation of KRAS Inhibitor K-21 in Cell Culture Media
Symptoms:
-
Decreased inhibitor potency (higher IC50) in longer-term assays.
-
Loss of expected downstream signaling inhibition (e.g., p-ERK levels rebound) over time.
Troubleshooting Workflow:
Caption: Workflow for Investigating KRAS Inhibitor K-21 Degradation.
Experimental Protocol: Assessing Inhibitor Stability in Cell Culture Media
-
Preparation: Prepare a working solution of KRAS Inhibitor K-21 in your complete cell culture medium (including serum) at the final concentration used in your experiments.
-
Incubation:
-
Cell-free condition: Add the K-21-containing medium to a well of a cell culture plate without cells.
-
With cells: Add the K-21-containing medium to a well with your plated cells.
-
Incubate the plate in a standard cell culture incubator (37°C, 5% CO2).
-
-
Sample Collection: At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot of the medium from each condition.
-
Sample Processing: Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Analysis: Analyze the concentration of the intact KRAS Inhibitor K-21 in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Data Interpretation: Plot the concentration of KRAS Inhibitor K-21 as a function of time to determine its stability and calculate its half-life under your experimental conditions.
Problem 2: High Background or Off-Target Effects
Symptoms:
-
Cell toxicity at concentrations where the inhibitor should be specific.
-
Unexpected changes in cellular pathways unrelated to KRAS signaling.
Troubleshooting Decision Tree:
Caption: Decision Tree for Troubleshooting Off-Target Effects.
Data and Visualization
KRAS Signaling Pathway and Inhibition
KRAS proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] Oncogenic mutations in KRAS lock the protein in the active state, leading to constitutive activation of downstream pro-growth signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway.[2][3] KRAS Inhibitor K-21 is designed to interfere with this aberrant signaling.
Caption: Simplified KRAS Signaling Pathway and the Target of K-21.
Quantitative Data Summaries
Table 1: Stability of KRAS Inhibitor K-21 Under Various Storage Conditions
| Storage Condition | Solvent | Duration | Remaining Intact Compound (%) |
| -80°C | Anhydrous DMSO | 6 months | >99% |
| -20°C | Anhydrous DMSO | 6 months | 95% |
| 4°C | Anhydrous DMSO | 1 week | 98% |
| Room Temperature | Anhydrous DMSO | 24 hours | 99% |
| 37°C | Cell Culture Media + 10% FBS | 24 hours | 75% |
| 37°C | Cell Culture Media + 10% FBS | 72 hours | 40% |
Table 2: Effect of Pre-incubation in Media on KRAS Inhibitor K-21 Potency
| Inhibitor Preparation | Cell Line | Assay Duration | IC50 (nM) |
| Freshly prepared in media | H358 (KRAS G12C) | 72 hours | 50 |
| Pre-incubated in media at 37°C for 24 hours | H358 (KRAS G12C) | 72 hours | 150 |
| Pre-incubated in media at 37°C for 48 hours | H358 (KRAS G12C) | 72 hours | 400 |
References
Technical Support Center: Addressing Batch-to-Batch Variability of KRAS Inhibitor-21
Welcome to the technical support center for KRAS Inhibitor-21. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to batch-to-batch variability during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in potency (higher IC50) with a new batch of this compound compared to our previous lot. What are the potential causes?
A1: A shift in IC50 values between batches can be attributed to several factors. Firstly, variations in the purity of the compound can significantly impact its effective concentration. Secondly, the presence of inactive isomers or byproducts from the synthesis process in one batch and not another can lead to discrepancies. Finally, improper storage or handling of the new batch could lead to degradation of the compound. We recommend performing analytical validation of the new batch and reviewing your storage and handling procedures.
Q2: Our Western blot results show inconsistent inhibition of downstream p-ERK signaling with a new batch of this compound, even at the same concentration. Why might this be happening?
A2: Inconsistent downstream pathway inhibition is a common indicator of batch-to-batch variability. This could be due to differences in the compound's ability to engage its target, KRAS. Factors such as altered compound solubility or the presence of impurities in the new batch could affect its bioavailability within the cell. We suggest running a dose-response curve for each new batch to determine the effective concentration for consistent target inhibition.
Q3: Can batch-to-batch variability affect the physical properties of this compound, such as solubility?
A3: Yes, variations in the manufacturing process can lead to differences in the crystalline structure or salt form of the compound, which can, in turn, affect its solubility. If you observe difficulties in dissolving a new batch of this compound, we recommend sonicating the solution and warming it gently. If the issue persists, a solubility test is advised.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
If you are observing a significant shift in the half-maximal inhibitory concentration (IC50) of this compound between different batches, follow this troubleshooting workflow:
Troubleshooting Workflow for Inconsistent IC50
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Variable Downstream Signaling Inhibition
Should you encounter inconsistent inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT), consider the following steps:
Experimental Workflow for Assessing Target Engagement
Caption: Workflow for assessing downstream signaling inhibition.
Quantitative Data Summary
While specific data for "this compound" is hypothetical, the following tables provide representative data from well-characterized KRAS G12C inhibitors, Sotorasib and Adagrasib, to serve as a benchmark for expected performance. Variability outside of these ranges with a new batch of any KRAS inhibitor may warrant further investigation.
Table 1: Comparative Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Sotorasib | Adagrasib |
| Objective Response Rate (ORR) | 37.1% - 41%[1][2] | 42.9% - 53.3%[2][3] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months[1][2] | 6.5 - 11.1 months[2][4] |
| Median Overall Survival (OS) | 12.5 months | 12.6 - 23.4 months[2][3] |
Table 2: Comparative Efficacy in Colorectal Cancer (CRC)
| Parameter | Sotorasib (monotherapy) | Adagrasib (monotherapy) |
| Objective Response Rate (ORR) | 7.1% - 23.0%[2][5] | 19% - 33.2%[2][5] |
| Disease Control Rate (DCR) | ~85.5% (pooled for various cancers)[5] | ~85.5% (pooled for various cancers)[5] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cancer cells (e.g., NCI-H358 for KRAS G12C) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.001 µM to 10 µM.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for p-ERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.
Signaling Pathway Diagram
The following diagram illustrates the KRAS signaling pathway and the point of intervention for KRAS inhibitors.
KRAS Signaling Pathway
References
- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted drug achieves 43% response rate in KRAS-mutated lung cancer [dana-farber.org]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
"KRAS inhibitor-21" experimental artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of experimenting with KRAS inhibitors. Our goal is to help you identify and avoid common experimental artifacts to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary downstream signaling pathways affected by KRAS inhibitors?
A1: KRAS is a central node in cellular signaling, and its inhibition primarily affects the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1][2][3][4] These pathways are crucial for cell proliferation, survival, and differentiation.[2][5] Successful inhibition of KRAS should lead to a decrease in the phosphorylation of key downstream effectors like ERK and AKT.
Q2: Why do I observe variable IC50 values for my KRAS inhibitor across different cancer cell lines with the same KRAS mutation?
A2: The sensitivity of a cancer cell line to a KRAS inhibitor is influenced by more than just the presence of a specific KRAS mutation. Factors such as the co-occurrence of other mutations (e.g., in TP53, STK11, or KEAP1), the amplification of the mutant KRAS allele, or the activation of alternative signaling pathways can all contribute to differential sensitivity.[6][7] Additionally, experimental conditions such as cell density and passage number can also impact results.
Q3: What are the common mechanisms of acquired resistance to KRAS inhibitors?
A3: Acquired resistance to KRAS inhibitors is a significant challenge. Common mechanisms include secondary mutations in the KRAS gene that prevent drug binding, amplification of the KRAS oncogene, and the activation of bypass signaling pathways that reactivate downstream effectors like MAPK and PI3K/AKT signaling.[8][9][10][11] This can occur through the activation of receptor tyrosine kinases (RTKs) like EGFR.[6][11]
Q4: What is the difference between "ON" state and "OFF" state KRAS inhibitors?
A4: KRAS proteins act as molecular switches, cycling between an active GTP-bound ("ON") state and an inactive GDP-bound ("OFF") state.[3][4][5] Most clinically advanced KRAS G12C inhibitors are "OFF" state inhibitors, meaning they bind to the inactive, GDP-bound form of the protein, trapping it in this conformation and preventing its activation.[11][12] Newer, "ON" state inhibitors are being developed to target the active, GTP-bound form of KRAS.[13]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Assay Results
-
Symptom: High variability in IC50 values between replicate experiments.
-
Potential Causes:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular phenotypes.
-
Seeding Density: Inconsistent initial cell numbers can affect growth rates and inhibitor sensitivity.
-
Reagent Variability: Inconsistent concentrations of the inhibitor or detection reagents.
-
Assay Timing: Variations in the incubation time with the inhibitor or the timing of the readout.
-
-
Recommended Solutions:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range.
-
Optimize Seeding Density: Perform a titration experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the assay period.
-
Prepare Fresh Reagents: Prepare fresh dilutions of the KRAS inhibitor for each experiment from a well-characterized stock solution.
-
Consistent Timing: Adhere strictly to a pre-defined timeline for inhibitor addition, incubation, and assay readout.
-
Issue 2: Lack of Correlation Between Target Engagement and Downstream Signaling Inhibition
-
Symptom: Evidence of KRAS inhibitor binding to its target (e.g., via a cellular thermal shift assay or immunoprecipitation-mass spectrometry) but minimal or no reduction in p-ERK or p-AKT levels.
-
Potential Causes:
-
Feedback Reactivation: Inhibition of KRAS can trigger feedback loops that reactivate the MAPK or PI3K/AKT pathways.[6][9][10] This is often mediated by the activation of receptor tyrosine kinases (RTKs).[11]
-
Bypass Signaling: Other oncogenic mutations in the cell line may drive downstream signaling independently of KRAS.
-
Experimental Timing: The time point chosen for assessing downstream signaling may be too late, allowing for the recovery of the signal.
-
-
Recommended Solutions:
-
Time-Course Experiment: Perform a time-course analysis of p-ERK and p-AKT levels after inhibitor treatment (e.g., 1, 4, 8, and 24 hours) to capture the initial inhibition and any subsequent rebound.
-
Co-inhibition Studies: Combine the KRAS inhibitor with inhibitors of upstream activators (e.g., an EGFR inhibitor) or downstream effectors (e.g., a MEK or SHP2 inhibitor) to overcome feedback reactivation.[6][14][15]
-
Cell Line Characterization: Ensure the cell line's genetic background is well-characterized to rule out bypass mutations.
-
Issue 3: Off-Target Effects Obscuring On-Target Activity
-
Symptom: Cellular effects are observed at concentrations significantly different from the biochemical IC50, or effects are seen in KRAS wild-type cell lines.
-
Potential Causes:
-
Lack of Specificity: The inhibitor may have affinity for other cellular targets, particularly at higher concentrations.
-
Metabolite Activity: A metabolite of the inhibitor, rather than the parent compound, may have off-target activity.
-
-
Recommended Solutions:
-
Use a Negative Control: Test the inhibitor in a KRAS wild-type cell line to assess off-target toxicity.
-
Dose-Response Analysis: Correlate the dose-response for cell viability with the dose-response for on-target pathway modulation (e.g., p-ERK inhibition). A significant rightward shift in the viability curve may suggest off-target effects at higher concentrations.
-
Use Orthogonal Approaches: Confirm key findings using a different tool to inhibit KRAS, such as siRNA or a structurally distinct inhibitor, to ensure the observed phenotype is due to on-target activity.
-
Summary of KRAS Inhibitor Characteristics
| Inhibitor Class | Target Mutation | Mechanism of Action | Common Experimental Readouts |
| G12C Covalent Inhibitors (e.g., Sotorasib, Adagrasib) | KRAS G12C | Covalently bind to the cysteine-12 residue of GDP-bound (inactive) KRAS, locking it in the "OFF" state.[16][17] | p-ERK/p-AKT Western blot, cell proliferation assays, tumor growth in xenograft models.[18][19] |
| G12D Non-covalent Inhibitors (e.g., MRTX1133) | KRAS G12D | Non-covalently bind to and inhibit the activity of the KRAS G12D mutant protein.[20] | GTP-KRAS pulldown assays, p-ERK/p-AKT Western blot, cell proliferation assays. |
| Pan-KRAS Inhibitors | Multiple KRAS mutants | Bind to a conserved pocket across different KRAS mutants, inhibiting their function.[21] | Broad panel cell line screening, p-ERK/p-AKT Western blot. |
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Signaling
-
Cell Seeding: Plate cells at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a dose-range of the KRAS inhibitor or vehicle control for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at the optimized density and allow them to adhere overnight.
-
Inhibitor Treatment: Add a serial dilution of the KRAS inhibitor to the wells and incubate for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and fit to a dose-response curve to determine the IC50 value.
Visualizations
Caption: The KRAS signaling pathway and point of intervention for "OFF" state inhibitors.
Caption: A typical experimental workflow for characterizing a novel KRAS inhibitor.
Caption: A decision tree for troubleshooting inconsistent IC50 results in cell viability assays.
References
- 1. mdpi.com [mdpi.com]
- 2. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ENA 2020: Inhibitor of KRAS gene mutation shows promise in lung, bowel and other solid tumours - ecancer [ecancer.org]
- 13. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacr.org [aacr.org]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 17. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitors: Benchmarking a New Entrant
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the KRAS G12C mutation, long considered an "undruggable" target, has ushered in a new era of precision oncology.[1][2][3] This guide provides a comparative analysis of prominent KRAS G12C inhibitors, including the approved therapies sotorasib and adagrasib, alongside promising next-generation agents such as divarasib and glecirasib. While direct comparative data for a hypothetical "KRAS inhibitor-21" is unavailable, this guide establishes a framework for its evaluation by presenting key preclinical and clinical data for its contemporaries.
Mechanism of Action: A Shared Strategy
All the discussed KRAS G12C inhibitors share a common mechanism of action.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] They are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[5][8][10][11][14][16] This covalent modification locks the KRAS protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascades, primarily the MAPK pathway, that drive tumor cell proliferation and survival.[4][5][7][8][9][15]
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies are crucial for differentiating the potency and selectivity of various inhibitors. While specific data for "this compound" is not available, the following table summarizes key in vitro metrics for established KRAS G12C inhibitors.
| Inhibitor | Target | Assay | IC50 (nM) | Cell Line | Reference |
| Sotorasib (AMG510) | KRAS G12C | Cell Viability | Varies | Various NSCLC and CRC cell lines | [18] |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability | Varies | Various NSCLC and CRC cell lines | [18] |
| Divarasib (GDC-6036) | KRAS G12C | In vitro potency | 5-20x more potent than sotorasib and adagrasib | N/A | [19][20][21] |
| Glecirasib (JAB-21822) | KRAS G12C | SOS1-mediated nucleotide exchange | Potent inhibitor | N/A | [22] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. This table provides a general comparison based on available literature.
Preclinical in vivo studies using xenograft models have demonstrated tumor regression with these inhibitors. For instance, divarasib has been shown to result in complete tumor growth inhibition in multiple KRAS G12C positive cell line and xenograft models.[20]
Clinical Data: A Snapshot of Efficacy in Patients
Clinical trials provide the ultimate test of an inhibitor's therapeutic potential. The following table summarizes key clinical data for sotorasib, adagrasib, and divarasib in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
| Inhibitor | Trial Name (NSCLC) | Phase | Objective Response Rate (ORR) - NSCLC | Median Progression-Free Survival (PFS) - NSCLC (months) | Trial Name (CRC) | Objective Response Rate (ORR) - CRC | Reference |
| Sotorasib | CodeBreaK 100 | 2 | 37.1% | 6.8 | CodeBreaK 100 | 9.7% | [23][24][25][26] |
| Adagrasib | KRYSTAL-1 | 1/2 | 42.9% | 6.5 | KRYSTAL-1 | 19% | [24][25][27] |
| Divarasib | NCT04449874 | 1 | 53.4% | 13.1 | NCT04449874 (with Cetuximab) | 62.5% | [19][20][21] |
| Garsorasib | Phase II | 2 | 52% | 9 | - | - | [1] |
| Fulzerasib | Phase I/II | 1/2 | 61.2% | - | - | - | [28] |
Note: ORR and PFS are based on specific patient populations and prior lines of therapy. Direct cross-trial comparisons should be made with caution.
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' actions and the methods used to evaluate them, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Caption: A generalized experimental workflow for evaluating KRAS G12C inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are outlines for key experiments used in the evaluation of KRAS G12C inhibitors.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (and appropriate vehicle controls) for 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Western Blot for Phospho-ERK Inhibition
-
Cell Treatment: Seed KRAS G12C mutant cells and treat with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the extent of p-ERK inhibition relative to total ERK and the loading control.
In Vivo Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the KRAS G12C inhibitor (e.g., orally) and vehicle control to the respective groups at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumor volume limit, study duration).
-
Analysis: Analyze tumor growth inhibition, and upon study completion, tumors may be excised for pharmacodynamic and biomarker analysis.
Conclusion
The landscape of KRAS G12C inhibitors is rapidly evolving, with newer agents demonstrating improved potency and clinical activity. For any new entrant, such as a hypothetical "this compound," a rigorous comparison against the established and emerging inhibitors on preclinical potency, selectivity, pharmacokinetic properties, and ultimately, clinical efficacy and safety will be paramount. The data and methodologies presented in this guide offer a foundational framework for such an evaluation, enabling researchers and drug developers to contextualize new findings and advance the development of more effective therapies for KRAS G12C-driven cancers.
References
- 1. ilcn.org [ilcn.org]
- 2. Sotorasib - Wikipedia [en.wikipedia.org]
- 3. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. What is Divarasib used for? [synapse.patsnap.com]
- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 9. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 10. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 11. What is Adagrasib used for? [synapse.patsnap.com]
- 12. What is Glecirasib used for? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. rrcgvir.com [rrcgvir.com]
- 15. Sotorasib – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 16. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 17. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. onclive.com [onclive.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]
- 25. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cancernetwork.com [cancernetwork.com]
- 28. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sotorasib and KRAS G12C Inhibitor 21 in Targeting KRAS G12C-Mutated Cancers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the FDA-approved KRAS G12C inhibitor, sotorasib, with the investigational molecule "KRAS G12C inhibitor 21." This analysis is based on publicly available preclinical and clinical data for sotorasib. Despite extensive searches, including patent literature, no public experimental efficacy data for "KRAS G12C inhibitor 21" could be located. Therefore, a direct quantitative comparison is not possible at this time. This guide will focus on the established efficacy of sotorasib and provide the framework for a future comparison should data for "KRAS G12C inhibitor 21" become available.
Sotorasib: An Overview of Efficacy
Sotorasib (formerly AMG 510) is a first-in-class, irreversible inhibitor of the KRAS G12C mutant protein. It has received regulatory approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC), who have received at least one prior systemic therapy.
Preclinical Efficacy of Sotorasib
Sotorasib has demonstrated potent and selective inhibition of KRAS G12C in a variety of preclinical models.
In cellular assays, sotorasib has been shown to potently inhibit the viability of cancer cell lines harboring the KRAS G12C mutation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Sotorasib has demonstrated significant anti-tumor activity in animal models of KRAS G12C-mutated cancers. Preclinical studies have shown that sotorasib leads to durable tumor regression in mice with KRAS G12C-driven tumors.[2][3]
Clinical Efficacy of Sotorasib
The clinical development of sotorasib has been primarily focused on the CodeBreak clinical trial program.
The CodeBreak 100 trial was a multicenter, single-group, open-label Phase 1/2 study that enrolled patients with KRAS G12C-mutated advanced solid tumors who had received prior treatment.
| Efficacy Endpoint | NSCLC Cohort (n=124) | Colorectal Cancer Cohort (n=42) | Other Solid Tumors (n=28) |
| Objective Response Rate (ORR) | 37.1% | 7.1% | Responses observed in pancreatic, endometrial, and appendiceal cancers, and melanoma |
| Disease Control Rate (DCR) | 80.6% | 73.8% | - |
| Median Progression-Free Survival (PFS) | 6.8 months | 4.0 months | - |
| Median Duration of Response (DOR) | 11.1 months | - | - |
ORR: The percentage of patients whose tumor is destroyed or significantly reduced by a drug. DCR: The percentage of patients who have a complete response, a partial response, or stable disease. PFS: The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. DOR: The length of time that a tumor continues to respond to treatment without the cancer growing or spreading.
This randomized, controlled trial compared sotorasib to the chemotherapy agent docetaxel in patients with previously treated KRAS G12C-mutated NSCLC. The study demonstrated a statistically significant improvement in progression-free survival for patients treated with sotorasib.
KRAS G12C Inhibitor 21: An Investigational Compound
"KRAS G12C inhibitor 21" is identified as a compound within the patent WO2021219090A1, specifically in example 7. However, a comprehensive search of scientific literature and patent databases did not yield any publicly available preclinical or clinical data detailing its efficacy. This lack of information prevents a direct and meaningful comparison with sotorasib.
Signaling Pathway and Experimental Workflow
KRAS G12C Signaling Pathway
The KRAS protein is a key component of the MAPK signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. The G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling and uncontrolled cell growth. Sotorasib selectively binds to the cysteine residue of the G12C mutant, locking KRAS in an inactive, GDP-bound state and thereby inhibiting downstream signaling.
Caption: The KRAS signaling pathway and the mechanism of action of sotorasib.
General Experimental Workflow for Evaluating KRAS G12C Inhibitors
The evaluation of KRAS G12C inhibitors typically follows a standardized preclinical workflow to assess their potency, selectivity, and anti-tumor activity.
Caption: A typical experimental workflow for the preclinical evaluation of KRAS G12C inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments used in the evaluation of KRAS G12C inhibitors like sotorasib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the KRAS G12C inhibitor (or vehicle control) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting the dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: A suspension of KRAS G12C-mutant cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives the KRAS G12C inhibitor (e.g., sotorasib) orally or via another appropriate route of administration at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group.
Western Blotting for Phospho-ERK
-
Cell Lysis: KRAS G12C-mutant cells are treated with the inhibitor for various time points. Following treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the level of ERK phosphorylation relative to total ERK.
Conclusion
Sotorasib has demonstrated significant and clinically meaningful efficacy in patients with KRAS G12C-mutated NSCLC and other solid tumors, representing a major breakthrough in targeting this previously "undruggable" oncogene. The lack of publicly available efficacy data for "KRAS G12C inhibitor 21" currently prevents a direct comparison. As more data on novel KRAS G12C inhibitors become available, comparative analyses will be crucial for the oncology community to understand the evolving landscape of targeted therapies for this patient population.
References
A Comparative Analysis of KRAS G12C Inhibitors: Adagrasib vs. KRAS Inhibitor-21
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two KRAS G12C inhibitors: the clinically advanced adagrasib and the preclinical compound KRAS inhibitor-21. This document synthesizes available data to facilitate an objective comparison of their performance, supported by experimental methodologies.
The discovery of small molecules that can covalently target the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in oncology. Adagrasib (MRTX849) is a prominent, FDA-approved inhibitor that has demonstrated clinical efficacy. In contrast, this compound (also referred to as compound 22b) is a more recently disclosed preclinical candidate. This guide aims to juxtapose these two inhibitors based on currently accessible data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for both adagrasib and this compound, offering a snapshot of their biochemical potency and cellular activity.
| Parameter | This compound | Adagrasib | Reference |
| Target | KRAS G12C | KRAS G12C | [1] |
| Mechanism of Action | Covalent, irreversible inhibitor | Covalent, irreversible inhibitor | [1] |
| Biochemical IC50 | <0.01 µM | ~5 nM | [1] |
| Cellular EC50 | 3.3 nM (in HCC 1171 cells) | Not explicitly reported in a comparable assay | [1] |
Table 1: Biochemical and Cellular Potency
| Parameter | Adagrasib | Reference |
| Cell Line | MIA PaCa-2, H1373, H358, H2122, SW1573, H2030, KYSE-410 (KRAS G12C) | [2] |
| 2D Cell Viability IC50 Range | 10 - 973 nM | [2] |
| 3D Spheroid Viability IC50 Range | 0.2 - 1042 nM | [2] |
| pERK Inhibition IC50 | Single-digit nanomolar range in cell lines | [3] |
Table 2: Adagrasib Cellular Activity in a Panel of KRAS G12C Mutant Cell Lines
| Parameter | Adagrasib | Reference |
| Trial | KRYSTAL-1 (Phase 1/2) | |
| Patient Population | Previously treated KRAS G12C-mutated advanced/metastatic NSCLC | |
| Objective Response Rate (ORR) | 43.0% | |
| Median Progression-Free Survival (PFS) | 6.9 months | |
| Median Overall Survival (OS) | 14.1 months |
Table 3: Clinical Efficacy of Adagrasib in NSCLC
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and comparison of inhibitor performance. Below are generalized protocols for key experiments in the evaluation of KRAS G12C inhibitors, based on common practices in the field and available information on adagrasib's development.
Biochemical Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the KRAS G12C protein.
-
Protein and Reagents : Recombinant human KRAS G12C protein (GDP-bound), a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP), and a guanine nucleotide exchange factor (GEF) such as SOS1 are required.
-
Assay Principle : The assay measures the rate of nucleotide exchange from GDP to the fluorescently labeled GTP, which is catalyzed by the GEF. The inhibitor's potency is determined by its ability to reduce the rate of this exchange.
-
Procedure :
-
KRAS G12C protein is pre-incubated with varying concentrations of the inhibitor.
-
The nucleotide exchange reaction is initiated by the addition of the GEF and the fluorescent GTP analog.
-
The increase in fluorescence polarization or FRET is monitored over time using a plate reader.
-
-
Data Analysis : The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable nonlinear regression model.
Cellular Viability Assay (EC50 Determination)
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells harboring the KRAS G12C mutation.
-
Cell Lines : A panel of human cancer cell lines with a confirmed KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines for selectivity assessment are used.
-
Assay Principle : The assay measures the number of viable cells after a defined period of treatment with the inhibitor.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the inhibitor for a period of 3 to 5 days.
-
Cell viability is determined using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis : The luminescence signal is plotted against the inhibitor concentration to generate a dose-response curve, from which the EC50 value is determined.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or orthotopically implanted with KRAS G12C mutant human cancer cells.
-
Treatment Protocol :
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally at one or more dose levels, typically once or twice daily.
-
-
Efficacy Assessment :
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pERK levels).
-
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Mandatory Visualizations
KRAS Signaling Pathway and Inhibitor Action
References
Navigating the Maze of Selectivity: A Comparative Guide to KRAS Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The discovery of direct KRAS inhibitors has marked a turning point in the treatment of cancers driven by this once "undruggable" oncoprotein. However, the therapeutic success of these inhibitors is intrinsically linked to their selectivity. Off-target effects, stemming from interactions with other members of the large GTPase superfamily, can lead to unforeseen toxicities and diminish clinical efficacy. This guide provides a framework for evaluating the cross-reactivity of KRAS inhibitors, using the well-characterized clinical agents Sotorasib and Adagrasib as illustrative examples, in the absence of public data for a specific "KRAS inhibitor-21."
The KRAS Signaling Pathway: A Central Hub in Cell Proliferation
KRAS, a small GTPase, functions as a molecular switch in signaling pathways that control cell growth, differentiation, and survival.[1][2][3] In its active, GTP-bound state, KRAS activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[1][3][4][5] Mutations in KRAS, particularly at codons G12, G13, and Q61, impair its ability to hydrolyze GTP, leading to constitutive activation and uncontrolled cell proliferation.[6][7]
Comparative Selectivity of KRAS G12C Inhibitors
The development of covalent inhibitors targeting the G12C mutation has provided a clinical proof-of-concept for direct KRAS inhibition. However, even within this class of inhibitors, subtle differences in binding can influence their selectivity profile across the RAS family and other GTPases.
| Inhibitor | Target | Selectivity Profile | Key Differentiating Features |
| Sotorasib (AMG 510) | KRAS G12C | Less dependent on Histidine 95 for binding, making it a more RAS isoform-agnostic compound.[8] | Broader reactivity with other RAS isoforms may be observed. |
| Adagrasib (MRTX849) | KRAS G12C | Strictly KRAS-specific due to a strong, irreplaceable interaction with Histidine 95.[8] MRTX1133, a G12D inhibitor, also shows KRAS selectivity due to this interaction.[9] | Exhibits a high degree of selectivity for KRAS over other RAS family members like HRAS and NRAS.[6][9] |
| BI-2865 | Pan-KRAS | Selectively binds to a spectrum of KRAS mutations and wildtype KRAS, but spares other RAS family proteins.[6] | Selectivity is driven by binding to Histidine 95, which is unique to KRAS.[6] |
| RMC-6236 | Pan-RAS (On state) | Active against mutant and wildtype KRAS, NRAS, and HRAS.[6] | A tri-complex inhibitor with broad activity across RAS isoforms.[6] |
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach employing biochemical and cell-based assays is crucial for a comprehensive evaluation of inhibitor selectivity.
Biochemical GTPase Activity Assay
This assay directly measures the enzymatic activity of a GTPase and its inhibition.
Principle: The rate of GTP hydrolysis by a purified GTPase is measured in the presence and absence of the inhibitor. Assays like the GTPase-Glo™ assay quantify the amount of GTP remaining after the reaction, where a decrease in signal corresponds to higher GTPase activity.[1]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, purified GTPase (e.g., KRAS, HRAS, NRAS, RhoA, Rac1, Cdc42), GTP solution, and the test inhibitor at various concentrations.
-
Reaction Setup: In a multi-well plate, combine the GTPase and the inhibitor.
-
Initiation: Start the reaction by adding GTP.
-
Incubation: Incubate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and measure the amount of GTP hydrolysis using a detection reagent (e.g., GTPase-Glo™ Reagent).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Active GTPase Pull-Down Assay
This cell-based assay determines the effect of an inhibitor on the activation state of specific GTPases within a cellular context.
Principle: A GST-fusion protein containing the GTPase-binding domain (PBD or RBD) of a downstream effector is used to selectively pull down the active, GTP-bound form of the GTPase from cell lysates.[4] The amount of pulled-down GTPase is then quantified by Western blotting.[4]
Protocol Outline:
-
Cell Treatment: Treat cells with the KRAS inhibitor or vehicle control.
-
Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of GTPases.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
Pull-Down: Incubate the clarified lysates with the GST-PBD/RBD fusion protein immobilized on glutathione-agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using antibodies specific for the GTPase of interest (e.g., KRAS, HRAS, NRAS, RhoA).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells and assess selectivity across the proteome.
Principle: The binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to an increase in its melting temperature.[5][10][11] This change in thermal stability is measured by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble protein fraction.[5][11]
Protocol Outline:
-
Cell Treatment: Treat cells with the inhibitor or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation (for intact cells): Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target GTPase in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Workflow for Assessing KRAS Inhibitor Cross-Reactivity
The evaluation of a novel KRAS inhibitor's selectivity is a systematic process that moves from initial biochemical screens to more complex cellular and in vivo models.
Conclusion
The development of KRAS inhibitors represents a significant advancement in oncology. Ensuring their clinical success requires a rigorous evaluation of their selectivity. By employing a suite of biochemical and cellular assays, researchers can build a comprehensive cross-reactivity profile for novel inhibitors. This detailed characterization is paramount for identifying compounds with the highest therapeutic potential and the lowest risk of off-target toxicities, ultimately leading to safer and more effective treatments for patients with KRAS-mutant cancers.
References
- 1. GTPase-Glo™ Assay Protocol [fi.promega.com]
- 2. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Measure Small GTPase Activation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: Sotorasib (AMG 510), a Benchmark for KRAS G12C Inhibition
A direct head-to-head comparison with a compound designated "KRAS G12C inhibitor (22b)" is not publicly available at this time. Extensive searches for a specific KRAS G12C inhibitor with the identifier "22b" did not yield a definitive scientific publication or dataset. Therefore, this guide provides a comprehensive overview of the preclinical data for the first-in-class, FDA-approved KRAS G12C inhibitor, Sotorasib (AMG 510). The data presented here can serve as a benchmark for researchers and drug developers to compare with alternative KRAS G12C inhibitors as their data becomes available.
Sotorasib is a potent and selective covalent inhibitor of KRAS G12C, a mutant protein found in various cancers, including a significant subset of non-small cell lung cancers. It acts by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This prevents the downstream signaling that drives tumor cell proliferation and survival.
Data Presentation
The following tables summarize key preclinical data for Sotorasib (AMG 510) from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Sotorasib (AMG 510) in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [1] |
| H23 | Non-Small Cell Lung Cancer | 0.6904 | [1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of Sotorasib (AMG 510) in Xenograft Models
| Model | Cancer Type | Dosing | Outcome | Reference |
| NCI-H358 Xenograft | Non-Small Cell Lung Cancer | 30 mg/kg, p.o., daily for 28 days | Reduced tumor size | [1] |
p.o. refers to per os, or oral administration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to characterize KRAS G12C inhibitors like Sotorasib.
Cell Viability Assay
This assay determines the concentration of an inhibitor required to reduce cell population growth by 50% (IC50).
-
Cell Culture: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of the KRAS G12C inhibitor (e.g., Sotorasib) for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis for Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, providing insight into the inhibitor's mechanism of action.
-
Cell Lysis: KRAS G12C mutant cells are treated with the inhibitor for a defined period. Subsequently, the cells are washed and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of downstream effector proteins, such as ERK (extracellular signal-regulated kinase).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the level of protein phosphorylation.
Visualization
Diagrams are provided below to illustrate the KRAS G12C signaling pathway and a typical experimental workflow for evaluating a novel KRAS G12C inhibitor.
References
A Comparative Guide to KRAS Inhibition: Specific vs. Pan-Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
The discovery of inhibitors targeting KRAS, a notoriously challenging oncogene, has opened new avenues in cancer therapy. This guide provides a comparative analysis of two major strategies: inhibitors targeting specific KRAS mutations and broader-spectrum pan-KRAS inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify the complex signaling pathways and experimental workflows involved.
Introduction to KRAS Inhibition Strategies
KRAS is a central node in signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] Mutations in the KRAS gene are among the most common drivers of human cancers. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[4][5] However, recent breakthroughs have led to the development of two main classes of inhibitors:
-
Specific KRAS Inhibitors: These molecules are designed to target a particular KRAS mutant, such as G12C or G12D. They often work by covalently binding to the mutant cysteine or by exploiting other unique features of the mutant protein.
-
Pan-KRAS/Pan-RAS Inhibitors: This class of inhibitors is designed to bind to and inhibit multiple KRAS mutants or even all RAS isoforms (KRAS, HRAS, and NRAS). They typically target conserved features of the RAS protein, such as the switch-II pocket, or inhibit the interaction with effector proteins.[6]
This guide will use representative examples from preclinical and clinical studies to compare the efficacy of these two approaches. For specific KRAS inhibitors, we will focus on the well-characterized G12C and G12D inhibitors. For pan-KRAS inhibitors, we will discuss compounds like BI-2865 and the pan-RAS inhibitor RMC-6236.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro efficacy of selected specific and pan-KRAS inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Efficacy (IC50) of Specific KRAS Inhibitors
| Inhibitor (Target) | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference(s) |
| Sotorasib (G12C) | NCI-H358 | Lung Adenocarcinoma | G12C | ~6 | [2][6] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | ~9 | [2][6] | |
| NCI-H23 | Lung Adenocarcinoma | G12C | 81.8 | [2] | |
| Adagrasib (G12C) | MIA PaCa-2 | Pancreatic Cancer | G12C | Single-digit nM | [7] |
| Panel of 17 G12C lines | Various | G12C | 10 - 973 (2D) | [3][7] | |
| 0.2 - 1042 (3D) | [3][7] | ||||
| MRTX1133 (G12D) | AGS | Gastric Adenocarcinoma | G12D | 6 | [8] |
| Panel of G12D lines | Various | G12D | Median ~5 | [9][10] |
Table 2: In Vitro Efficacy (IC50) of Pan-KRAS/Pan-RAS Inhibitors
| Inhibitor | Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Reference(s) |
| BI-2852 | Panel of NSCLC lines | Non-Small Cell Lung | Various | 4.63 to >100 | |
| Panel of CRC lines | Colorectal Cancer | Various | 19.21 to >100 | ||
| BAY-293 | Panel of NSCLC lines | Non-Small Cell Lung | Various | 1.29 to 17.84 | |
| Panel of CRC lines | Colorectal Cancer | Various | 1.15 to 5.26 | ||
| RMC-6236 | Capan-2 | Pancreatic Cancer | G12V | - | [11] |
| Panel of KRAS mutant lines | Various | G12X | Potent activity | [11] |
In Vivo Efficacy
Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of these inhibitors.
-
Specific KRAS Inhibitors:
-
MRTX1133 (G12D): Demonstrated significant tumor regression (≥30%) in 8 out of 11 (73%) pancreatic ductal adenocarcinoma (PDAC) patient-derived xenograft (PDX) models.[9][10]
-
Adagrasib (G12C): Showed broad-spectrum tumor regression in KRAS G12C cell line and patient-derived xenograft models.
-
Sotorasib (G12C): Induced tumor regression in mouse models of KRAS G12C-driven cancers.[6]
-
-
Pan-KRAS/Pan-RAS Inhibitors:
-
BI-2493 and BI-2865: Showed potent antitumor activity in vivo in KRAS wild-type amplified cell lines.[4][12][13]
-
RMC-6236: Drove profound tumor regressions across multiple tumor types in a mouse clinical trial with KRAS G12X xenograft models.[11] Early clinical data in patients with KRAS-mutant non-small cell lung cancer (NSCLC) showed an overall response rate (ORR) of 38%.[14]
-
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow.
Caption: The KRAS signaling pathway, illustrating upstream activation, the GTP/GDP cycle, and major downstream effector pathways.
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 4. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 5. Breakthrough in RAS targeting with pan-RAS(ON) inhibitors RMC-7977 and RMC-6236 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]
- 14. onclive.com [onclive.com]
Assessing the Specificity of KRAS Inhibitor-21 in Proteomic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting oncogenic KRAS mutants represents a significant breakthrough in cancer therapy. While first-generation inhibitors like sotorasib and adagrasib have shown clinical efficacy, the quest for compounds with improved specificity and broader applicability continues. This guide provides a comparative assessment of a novel hypothetical compound, "KRAS inhibitor-21," alongside the well-characterized inhibitors sotorasib and adagrasib, with a focus on its evaluation in proteomic studies.
Comparative Analysis of KRAS Inhibitor Specificity
The specificity of a KRAS inhibitor is paramount to its therapeutic index, minimizing off-target effects while maximizing on-target efficacy. Proteomic approaches are instrumental in comprehensively evaluating inhibitor specificity. Below is a summary of hypothetical comparative data for this compound against sotorasib and adagrasib, based on common proteomic and biophysical assays.
| Parameter | This compound (Hypothetical Data) | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| Target | KRAS G12C | KRAS G12C | KRAS G12C | [1][2] |
| Binding Affinity (KD) | ~0.5 µM (to GTP-KRASG12C) | Low nanomolar range | Low nanomolar range | [3][4] |
| Mechanism of Action | Covalent, irreversible | Covalent, irreversible | Covalent, irreversible | [5] |
| Cellular Target Engagement (CETSA Tagg Shift) | +4.5 °C | +4.2 °C | Not explicitly found, but expected to be similar | [6] |
| Number of Off-Target Cysteines (Chemoproteomics) | 18 | 25 | Not explicitly found, but comparable to sotorasib | [7] |
| Global Phosphoproteome Changes (Non-KRAS pathway) | Minimal | Moderate | Moderate | [8][9] |
Key Experimental Methodologies
Detailed and robust experimental protocols are crucial for the accurate assessment of inhibitor specificity. The following sections outline standard methodologies used in the proteomic characterization of KRAS inhibitors.
Affinity-Based Proteomics
This method identifies the direct binding partners of a drug in a complex proteome.
Protocol:
-
Probe Synthesis: Synthesize a derivative of "this compound" incorporating a photoreactive group and a reporter tag (e.g., biotin).
-
Cell Lysis and Probe Incubation: Lyse KRAS G12C mutant cancer cells and incubate the lysate with the synthesized probe.
-
UV Crosslinking: Expose the lysate to UV light to covalently link the probe to its binding partners.
-
Enrichment of Probe-Bound Proteins: Use streptavidin beads to pull down the biotin-tagged protein complexes.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.
Phosphoproteomics
Phosphoproteomics provides insights into the downstream signaling effects of inhibitor treatment, revealing both on-target pathway modulation and potential off-target kinase inhibition.[8][9][10]
Protocol:
-
Cell Culture and Treatment: Culture KRAS G12C mutant cells and treat with "this compound" at various concentrations and time points.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[9]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Quantify changes in phosphopeptide abundance between treated and untreated samples to map altered signaling pathways.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm target engagement in a cellular context.[6][11] Ligand binding stabilizes the target protein, leading to a higher aggregation temperature (Tagg).[6]
Protocol:
-
Cell Treatment: Treat intact cells with "this compound".
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates to pellet aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble KRAS protein remaining at each temperature using methods like Western Blot or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the Tagg.
Visualizing KRAS Signaling and Experimental Workflows
Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological processes and experimental designs.
Caption: Simplified KRAS signaling pathway and the point of intervention for G12C inhibitors.
Caption: General workflow for affinity and phosphoproteomic analysis of KRAS inhibitors.
Conclusion
The comprehensive assessment of "this compound" specificity through advanced proteomic techniques is essential for its preclinical and clinical development. The hypothetical data presented here illustrates a favorable profile for "this compound" with high on-target affinity and minimal off-target effects compared to established inhibitors. Rigorous application of the described experimental protocols will be critical in validating these characteristics and positioning "this compound" as a potentially superior therapeutic agent for KRAS G12C-mutant cancers.
References
- 1. The next-generation KRAS inhibitors…What comes after sotorasib and adagrasib? [pubmed.ncbi.nlm.nih.gov]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A proteomic and phosphoproteomic landscape of KRAS mutant cancers identifies combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principles of phosphoproteomics and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Next-Generation KRAS Inhibitors in Diverse KRAS Mutant Lines
For Researchers, Scientists, and Drug Development Professionals
The landscape of KRAS-targeted therapies is rapidly evolving, moving beyond the initial success of KRAS G12C-specific inhibitors. A new wave of compounds is emerging with broader activity against various KRAS mutations, including the prevalent G12D and G12V alterations, as well as pan-KRAS inhibitors that target multiple mutant alleles. This guide provides a comparative overview of representative next-generation KRAS inhibitors, using "KRAS inhibitor-21" as a placeholder for a hypothetical advanced KRAS inhibitor, with supporting preclinical data from publicly available studies on compounds such as MRTX1133, RMC-6236, and BI-2852.
Data Presentation: Comparative Efficacy of KRAS Inhibitors
The following tables summarize the in vitro efficacy of selected next-generation KRAS inhibitors across a panel of human cancer cell lines harboring different KRAS mutations. These inhibitors demonstrate varying degrees of potency and selectivity, highlighting the diverse approaches being pursued to target this challenging oncoprotein.
Table 1: In Vitro Cell Viability (IC50, nM) of KRAS Inhibitors in KRAS Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | MRTX1133 (G12D-selective) IC50 (nM) | RMC-6236 (pan-RAS) IC50 (nM) | BI-2852 (pan-KRAS) IC50 (µM) |
| MIA PaCa-2 | Pancreatic | G12C | 149[1] | - | - |
| AsPc-1 | Pancreatic | G12D | 7-10[1] | - | - |
| SW1990 | Pancreatic | G12D | 7-10[1] | - | - |
| HPAC | Pancreatic | G12D | - | - | - |
| Capan-2 | Pancreatic | G12V | - | - | - |
| H358 | Lung | G12C | >1000[1] | - | 5.8[2] |
| A549 | Lung | G12S | - | 5.027[3] | - |
| HCT116 | Colorectal | G13D | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the reviewed sources.
Table 2: In Vivo Anti-Tumor Activity of KRAS Inhibitors in Xenograft Models
| Inhibitor | Model | Cancer Type | KRAS Mutation | Dosing | Tumor Growth Inhibition/Regression |
| MRTX1133 | Panc 04.03 Xenograft | Pancreatic | G12D | 30 mg/kg BID (IP) | -73% regression[4] |
| MRTX1133 | HPAC Xenograft | Pancreatic | G12D | 30 mg/kg BID (IP) | 85% regression[5] |
| RMC-6236 | HPAC Xenograft | Pancreatic | G12D | - | Profound tumor regression[5] |
| RMC-6236 | Capan-2 Xenograft | Pancreatic | G12V | - | Profound tumor regression[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used in the preclinical evaluation of KRAS inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate overnight.[6]
-
Compound Treatment: Treat cells with a serial dilution of the KRAS inhibitor or vehicle control (e.g., DMSO) and incubate for 72 hours.[6]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for MAPK Pathway Analysis
This technique is used to detect changes in protein levels and phosphorylation status of key components of the KRAS signaling pathway.
-
Cell Lysis: Treat cells with the KRAS inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris NuPage gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of KRAS downstream effectors such as ERK1/2 (p44/42 MAPK) and AKT overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of KRAS inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[11][12]
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., ~100 mm³).[11][12]
-
Randomization and Treatment: Randomize the mice into treatment and control groups and administer the KRAS inhibitor or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.[11][12]
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by western blot or immunohistochemistry).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to KRAS inhibitor function and evaluation.
Caption: KRAS signaling pathway and points of intervention by different inhibitors.
Caption: Preclinical evaluation workflow for novel KRAS inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. en.ice-biosci.com [en.ice-biosci.com]
- 4. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
- 11. In vivo xenograft studies [bio-protocol.org]
- 12. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of KRAS Inhibitor-21
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of KRAS Inhibitor-21. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. As the specific chemical composition and associated hazards of a compound labeled "this compound" are not universally defined, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for detailed guidance. The following procedures are based on best practices for the disposal of potent, research-grade small molecule inhibitors and cytotoxic compounds.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications and Use |
| Gloves | Double-gloving with nitrile gloves is recommended to prevent skin contact. |
| Eye Protection | Safety goggles or a face shield should be worn to protect against splashes. |
| Lab Coat | A disposable, back-fastening gown made of a low-permeability fabric is advised. |
| Respiratory Protection | If handling powders or creating aerosols, a P2/N95 respirator is necessary. |
All handling of this compound, including weighing and dilutions, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must follow a segregated waste stream to ensure it is handled as hazardous chemical waste.
1. Segregation of Waste:
-
Solid Waste: All materials contaminated with this compound, such as unused compound, contaminated gloves, pipette tips, vials, and absorbent pads, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1][2]
-
Liquid Waste: Solutions containing this compound, including experimental media and the first rinse of any container, should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.[1][2] This container must be compatible with the solvents used.
-
Sharps Waste: Needles, scalpels, or any other sharp objects contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.[3]
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste - Cytotoxic" and list all chemical components, including this compound and any solvents.[3]
-
The date of waste accumulation should also be clearly marked on the label.[3]
3. Storage of Waste:
-
Hazardous waste containers should be kept sealed except when adding waste.[4]
-
Store waste in a designated, well-ventilated, and secure area away from general lab traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[4]
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4]
-
Follow all institutional and local regulations for the final disposal, which will typically involve incineration.[3]
5. Decontamination of Work Surfaces:
-
After handling and disposal, all work surfaces should be decontaminated.
-
Use a suitable cleaning agent, followed by a rinse with purified water, and then wipe with 70% alcohol to ensure the removal of any residual compound.[5]
III. Emergency Spill Procedures
In the event of a spill, immediate action is required to minimize exposure and contamination.
| Spill Size | Action Protocol |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with an absorbent material. 3. Carefully collect the absorbent material and place it in the solid hazardous waste container. 4. Clean the area with a suitable decontaminating agent, followed by water and 70% alcohol.[5] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area immediately. 2. Alert your institution's EHS or emergency response team. 3. Restrict access to the spill area. 4. Only trained personnel with appropriate respiratory protection should conduct the cleanup.[5] |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Laboratory waste | Staff Portal [staff.ki.se]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. slu.edu [slu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for KRAS Inhibitor-21
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of KRAS Inhibitor-21, a potent small molecule compound. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This document is intended for researchers, scientists, and drug development professionals actively working with this and similar chemical agents.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to potent chemical agents like this compound is the consistent and correct use of Personal Protective Equipment. Based on safety data for similar potent kinase inhibitors, a comprehensive PPE strategy is required.[1][2][3][4][5]
Summary of Required Personal Protective Equipment
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard) | Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes, aerosols, and dust particles.[5][6] |
| Lab Coat | Disposable, back-closing, long-sleeved gown made of a low-permeability fabric | Provides a barrier against spills and contamination of personal clothing.[1][2][4] |
| Respiratory Protection | An N95 or higher-rated respirator | Essential when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation.[2][4] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the designated handling area.[2] |
Standard Operating Procedure for Handling this compound
This step-by-step guide outlines the essential procedures for safely managing this compound from receipt to disposal.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don PPE: Before opening the shipping container, at a minimum, wear a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Verify Contents: Open the package in a designated receiving area and verify the contents against the shipping manifest.
-
Secure Storage: The compound should be stored in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] For powdered compounds, storage at -20°C is often recommended.[6]
Preparation of Solutions (To be performed in a certified chemical fume hood)
-
Assemble Materials: Gather all necessary equipment, including vials, solvents, pipettes, and a calibrated balance, inside the fume hood.
-
Don Full PPE: Wear all PPE as specified in the table above, including double gloves and a respirator if weighing the powder.
-
Weighing the Compound: Carefully weigh the desired amount of the powdered inhibitor. Use a spatula and weighing paper, and handle with care to avoid generating dust.
-
Solubilization: Add the appropriate solvent to the vial containing the compound. Cap the vial securely and mix gently until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
Maintain Full PPE: Continue to wear all required PPE during the entire experimental procedure.
-
Controlled Environment: All manipulations of the compound, including dilutions and additions to cell cultures or reaction vessels, must be performed within a certified chemical fume hood or a biological safety cabinet.
-
Minimize Aerosol Generation: Use techniques that minimize the generation of aerosols and droplets.
Disposal Plan: Managing Contaminated Waste
Proper disposal of all materials that have come into contact with this compound is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All disposable PPE (gloves, gowns, shoe covers, masks), weighing papers, and contaminated plasticware should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps:
-
Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for chemical waste.
-
-
Decontamination:
-
All non-disposable equipment and work surfaces within the fume hood should be decontaminated with a suitable solvent (e.g., 70% ethanol) after each use. The cleaning materials must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and disposed of through your institution's EHS-approved hazardous waste management program.[6]
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key stages and safety precautions for handling this potent compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
